molecular formula C11H17NO B023570 2-(Benzylamino)-2-methylpropan-1-ol CAS No. 10250-27-8

2-(Benzylamino)-2-methylpropan-1-ol

Cat. No.: B023570
CAS No.: 10250-27-8
M. Wt: 179.26 g/mol
InChI Key: JIDHEIXSIHNMCG-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-methylpropan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDHEIXSIHNMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359410
Record name 2-(Benzylamino)-2-methylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10250-27-8
Record name 2-(Benzylamino)-2-methylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylamino)-2-methylpropan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Benzylamino)-2-methylpropan-1-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Benzylamino)-2-methylpropan-1-ol

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and organic chemistry.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol [2]
Appearance Off-White Solid
Melting Point 68-70 °C[1][3]
Boiling Point 300.8 ± 17.0 °C (Predicted)[1][3]
Density 1.006 ± 0.06 g/cm³ (Predicted)[1][3]
Solubility Soluble in Chloroform, DMSO, Methanol[1][3]
pKa 14.55 ± 0.10 (Predicted)[1][3]
Storage Temperature 2-8°C (Protect from light)[1][3]

Chemical Structure and Identifiers

The structure of this compound consists of a propanol backbone with a methyl group and a benzylamino group attached to the second carbon atom.

  • IUPAC Name: this compound[2]

  • CAS Number: 10250-27-8[2]

  • Molecular Structure:

    • SMILES: CC(C)(CO)NCC1=CC=CC=C1[2]

    • InChI: InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3[2]

    • InChIKey: JIDHEIXSIHNMCG-UHFFFAOYSA-N[2]

Experimental Protocols: Synthesis

A common method for the synthesis of this compound is through the reductive amination of benzaldehyde with 2-amino-2-methylpropan-1-ol.[1][3]

Objective: To synthesize this compound.

Materials:

  • 2-amino-2-methylpropan-1-ol (1 g, 11.22 mmol)

  • Benzaldehyde (1.310 g, 12.34 mmol)

  • Sodium triacetoxyborohydride (6.66 g, 31.4 mmol)

  • Dichloromethane (DCE) (15 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-2-methylpropan-1-ol and benzaldehyde in DCE at room temperature, add sodium triacetoxyborohydride portionwise.[1][3]

  • Stir the resulting mixture for 3 hours at room temperature.[1][3]

  • After the reaction is complete, dilute the mixture with ethyl acetate.[1][3]

  • Wash the organic layer with saturated aqueous NaHCO₃.[1][3]

  • Dry the organic layer over MgSO₄.[1][3]

  • Filter the mixture and concentrate the filtrate to yield the crude product.[1][3]

  • The crude this compound can be used without further purification.[1][3] The reported yield for this protocol is approximately 62%.[3]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_product Product A 2-amino-2-methylpropan-1-ol E Mix & Stir (3h at RT) A->E B Benzaldehyde B->E C Sodium Triacetoxyborohydride C->E D DCE (Solvent) D->E F Dilute with EtOAc E->F G Wash with NaHCO3(aq) F->G H Dry over MgSO4 G->H I Filter & Concentrate H->I J 2-(Benzylamino)-2- methylpropan-1-ol I->J

Synthesis workflow for this compound.

Applications

This compound serves as a fundamental building block in organic synthesis.[1][3] It is commonly utilized as an organic ligand, particularly in the structural modification and synthesis of oxazoline ligands.[1][3] These resulting ligands have significant applications in the fields of coordination chemistry and organometallic chemistry, where they play a crucial role in various catalytic reactions.[1][3]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.[2]

References

An In-depth Technical Guide to 2-(Benzylamino)-2-methylpropan-1-ol: Physicochemical Characteristics, Synthesis, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)-2-methylpropan-1-ol is a versatile organic compound recognized for its utility as a synthetic intermediate and as a ligand in coordination chemistry. Its molecular structure, featuring a secondary amine and a primary alcohol, makes it a valuable building block in the development of more complex molecules, including ligands for catalytic processes. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and methods for its analysis, tailored for professionals in chemical research and development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and for the development of analytical methods. The key properties are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 10250-27-8[1]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Melting Point 68-70 °C[2]
Boiling Point (Predicted) 300.8 ± 17.0 °C[2]
Density (Predicted) 1.006 ± 0.06 g/cm³[2]
pKa (Predicted) 14.55 ± 0.10[2]
XlogP (Predicted) 1.2[1]
Solubility Soluble in Chloroform, DMSO, Methanol[2]
Appearance Off-White to Yellow-Orange Solid[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reductive amination of benzaldehyde with 2-amino-2-methylpropan-1-ol.[2]

Materials:

  • 2-Amino-2-methylpropan-1-ol

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-amino-2-methylpropan-1-ol (1.0 equivalent) and benzaldehyde (1.1 equivalents) in DCE (or DCM) at room temperature, add sodium triacetoxyborohydride (2.8 equivalents) portion-wise.

  • Stir the resulting mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to obtain a product with a purity of ≥95%.[3]

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column can be used with a mobile phase consisting of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid (TFA). Detection can be performed using a UV detector.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity and confirm the molecular weight of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the O-H and N-H stretches, can be confirmed by IR spectroscopy.[6]

Visualized Workflows

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start Materials: 2-Amino-2-methylpropan-1-ol Benzaldehyde reaction Reductive Amination (Sodium Triacetoxyborohydride in DCE) start->reaction 1. Mix quench Dilute with EtOAc Wash with NaHCO₃ reaction->quench 2. Reaction Completion dry Dry with MgSO₄ Filter quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography or Distillation) concentrate->purify Crude Product analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR, IR) purify->analysis end_node Pure this compound analysis->end_node

A flowchart of the synthesis and purification process for this compound.

Biological and Medicinal Chemistry Context

While this compound is primarily documented as a synthetic intermediate, the broader class of benzylamino alkanols has been explored in medicinal chemistry. These scaffolds are present in various biologically active molecules. For instance, N-benzyl substituted amino alcohols have been investigated for a range of pharmacological activities. The presence of both a hydrophobic benzyl group and a hydrophilic amino alcohol moiety provides a pharmacophore that can interact with biological targets.[7] However, to date, specific biological activities or signaling pathway involvements for this compound have not been reported in the scientific literature. Its primary value for drug development professionals currently lies in its role as a versatile building block for the synthesis of novel therapeutic agents.[8]

References

Synthesis of 2-(Benzylamino)-2-methylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Benzylamino)-2-methylpropan-1-ol, a valuable intermediate in drug development and organic synthesis.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes.

Primary Synthesis Pathway: Reductive Amination

The most common and direct method for synthesizing this compound is through the reductive amination of 2-amino-2-methyl-1-propanol with benzaldehyde.[2] This reaction involves the formation of a Schiff base intermediate (an imine), which is then reduced in situ to the desired secondary amine.[3]

General Reaction Scheme

The overall reaction can be depicted as follows:

2-Amino-2-methyl-1-propanol + Benzaldehyde → [Imine Intermediate] → this compound

This two-step, one-pot procedure is efficient and avoids the issue of multiple alkylations that can occur with direct alkylation methods.[3][4]

Experimental Protocols

Several variations of the reductive amination procedure have been reported, primarily differing in the choice of reducing agent and solvent. Below are detailed protocols for two common methods.

Method A: Using Sodium Borohydride (NaBH₄)

This method utilizes the versatile and common reducing agent, sodium borohydride.

  • Experimental Protocol:

    • To a stirred mixture of 2-amino-2-methylpropan-1-ol (3.0 g, 33.7 mmol) and 5 Å molecular sieves (5 g) in dichloromethane (CH₂Cl₂, 30 mL) at room temperature, add benzaldehyde (3.4 mL, 33.7 mmol) dropwise.[2]

    • Stir the mixture at room temperature for 3 hours to facilitate the formation of the imine intermediate.[2]

    • Filter the mixture through a pad of cotton and concentrate the filtrate.[2]

    • Dissolve the residue in methanol (MeOH, 20 mL) and then add sodium borohydride (NaBH₄, 1.5 g, 40.4 mmol).[2]

    • Stir the resulting mixture at room temperature for 1 hour.[2]

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).[2]

    • Concentrate the mixture, treat it with 1 M sodium hydroxide (NaOH, 20 mL), and extract with ethyl acetate (EtOAc).[2]

    • Dry the combined organic extracts over sodium sulfate (Na₂SO₄) and concentrate to yield the final product.[2]

Method B: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a milder reducing agent that can be used directly in the reaction mixture without the need for a separate reduction step.[3]

  • Experimental Protocol:

    • To a solution of 2-amino-2-methylpropan-1-ol (1 g, 11.22 mmol) and benzaldehyde (1.310 g, 12.34 mmol) in dichloroethane (DCE, 15 mL) at room temperature, add sodium triacetoxyborohydride (6.66 g, 31.4 mmol) portionwise.[2]

    • Stir the mixture for 3 hours at room temperature.[2]

    • Dilute the reaction mixture with ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

    • Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate to obtain the crude product.[2]

Data Presentation

The following table summarizes the quantitative data from the described experimental protocols.

ParameterMethod A (NaBH₄)Method B (NaBH(OAc)₃)
Starting Materials 2-Amino-2-methyl-1-propanol, Benzaldehyde2-Amino-2-methyl-1-propanol, Benzaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent(s) Dichloromethane, MethanolDichloroethane
Reaction Time 3 hours (imine formation) + 1 hour (reduction)3 hours
Reaction Temperature Room TemperatureRoom Temperature
Yield 96%62%

Synthesis of the Precursor: 2-Amino-2-methyl-1-propanol

A variety of methods for the synthesis of the starting material, 2-amino-2-methyl-1-propanol, have been documented. A common industrial approach involves the reaction of 2-nitropropane with formaldehyde followed by reduction.[5][6] Other patented methods include processes starting from isobutylene or isobutyraldehyde.[5][7]

Visualizing the Synthesis Pathway

The following diagram, generated using Graphviz, illustrates the primary synthesis pathway of this compound via reductive amination.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol Imine Formation Imine Formation 2-Amino-2-methyl-1-propanol->Imine Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction Imine Intermediate This compound This compound Reduction->this compound

References

A Technical Guide to the Spectral Properties of 2-(Benzylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the predicted spectral data for 2-(benzylamino)-2-methylpropan-1-ol. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on predicted values for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds. This guide also includes detailed experimental protocols for the synthesis of the title compound and general methodologies for spectral data acquisition.

Introduction

This compound is a chemical compound of interest in various fields of chemical research, potentially including drug discovery and materials science, due to its combination of a chiral center and functional groups capable of forming coordination complexes. A thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control. This guide aims to fill the current gap in publicly available spectral data by providing robust predictions and relevant experimental protocols.

Predicted Spectral Data

The following sections detail the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)
~ 3.75Singlet2HBenzyl CH₂
~ 3.30Singlet2HCH₂OH
~ 2.50 (broad)Singlet2HNH and OH
~ 1.10Singlet6H2 x CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 140Quaternary aromatic C
~ 128.5Aromatic CH
~ 128.0Aromatic CH
~ 127.0Aromatic CH
~ 70.0CH₂OH
~ 58.0Quaternary C-N
~ 50.0Benzyl CH₂
~ 24.02 x CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized in the table below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
2980 - 2850StrongAliphatic C-H stretching
1600, 1495, 1450Medium to WeakAromatic C=C stretching
~ 1100StrongC-O stretching
~ 1200MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
179Molecular ion [M]⁺
180[M+H]⁺ (as seen in LCMS)
148[M - CH₂OH]⁺
91[C₇H₇]⁺ (Tropylium ion)
88[M - C₇H₇]⁺

Experimental Protocols

This section provides a method for the synthesis of this compound and general procedures for the acquisition of spectral data.

Synthesis of this compound

The following protocol is adapted from established synthetic methodologies.

  • Reaction Setup: To a solution of 2-amino-2-methylpropan-1-ol (1.0 g, 11.22 mmol) and benzaldehyde (1.31 g, 12.34 mmol) in 15 mL of 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (6.66 g, 31.4 mmol) portion-wise.

  • Reaction Execution: Stir the resulting mixture at room temperature for 3 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Synthesis_Workflow Reactants 2-amino-2-methylpropan-1-ol + Benzaldehyde + Sodium Triacetoxyborohydride in DCE Reaction Stir at RT for 3 hours Reactants->Reaction Mixing Workup Dilute with EtOAc, Wash with NaHCO3(aq) Reaction->Workup Quenching Isolation Dry over MgSO4, Filter, Concentrate Workup->Isolation Purification Product This compound Isolation->Product

Synthesis workflow for this compound.
General Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for FT-IR Data Acquisition
  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Sample Spectrum: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and record the IR spectrum.

  • Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

General Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS).

  • Ionization: Utilize an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to ensure high mass accuracy.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound in a mass spectrometer is predicted to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the nitrogen and oxygen atoms.

Fragmentation_Pathway M [C11H17NO]+• m/z = 179 F1 [M - CH2OH]+• m/z = 148 M->F1 - •CH2OH F2 [C7H7]+ m/z = 91 M->F2 - C4H10NO• F3 [M - C7H7]+ m/z = 88 M->F3 - •C7H7

Predicted fragmentation of this compound.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectral data for this compound, along with relevant experimental protocols. While awaiting the public availability of experimental data, this guide serves as a valuable resource for researchers working with this compound, aiding in its synthesis, identification, and characterization. The provided methodologies offer a solid foundation for the empirical determination of its spectral properties.

Potential pharmacological activity of benzylamino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Pharmacological Activity of Benzylamino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamino alcohols are a class of organic compounds characterized by the presence of both a benzylamine and an alcohol functional group. This structural motif is found in numerous biologically active molecules and serves as a versatile scaffold in medicinal chemistry. The unique combination of a bulky, lipophilic benzyl group and a polar hydroxyl group, connected by an amino linkage, imparts a range of physicochemical properties that allow for diverse interactions with biological targets. This has led to the exploration of benzylamino alcohols for a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the current state of research into the pharmacological potential of benzylamino alcohols, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

Benzylamino alcohols have emerged as a promising class of compounds in oncology research, with numerous studies demonstrating their potent antiproliferative and cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative activities of various benzylamino alcohol derivatives have been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound. The following table summarizes the IC50 values of selected benzylamino alcohols against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
o-Vanillin (a related benzaldehyde)Breast (MDA-MB-231)35.40 ± 4.2[1]
o-VanillinProstate (PC-3)47.10 ± 3.8[1]
o-VanillinProstate (DU-145)72.50 ± 5.4[1]
o-VanillinColon (HT-29)85.10 ± 6.5[1]
p-chlorobenzylamino derivative 8eLeukemia (U-937)5.7 - 12.2[2]
p-chlorobenzylamino derivative 8eMelanoma (SK-MEL-1)5.7 - 12.2[2]
p-chlorophenethylamino analogue 8fLeukemia (U-937)5.7 - 12.2[2]
p-chlorophenethylamino analogue 8fMelanoma (SK-MEL-1)5.7 - 12.2[2]
p-methoxyphenethylamino analogue 8kLeukemia (U-937)5.7 - 12.2[2]
p-methoxyphenethylamino analogue 8kMelanoma (SK-MEL-1)5.7 - 12.2[2]
Hydroxylated biphenyl compound 11Melanoma1.7 ± 0.5[3]
Hydroxylated biphenyl compound 12Melanoma2.0 ± 0.7[3]
Isosteviol-based 1,3-aminoalcoholsColon (HCT-116)2.47 - 12.25[4]
Isosteviol-based 1,3-aminoalcoholsEsophageal (EC9706)2.47 - 12.25[4]
Isosteviol-based 1,3-aminoalcoholsEsophageal (Eca109)2.47 - 12.25[4]
Phenolic azomethine derivative 12bBrain (SNB-75)0.14[5]
Experimental Protocols for Anticancer Activity Assessment
In Vitro Growth Inhibition Assay (Sulforhodamine B Assay)

The antiproliferative effects of benzylamino alcohols are commonly assessed using the Sulforhodamine B (SRB) assay.[1] This assay relies on the ability of SRB, a bright pink aminoxanthene dye, to bind to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.

  • Cell Plating : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (e.g., benzylamino alcohols) for a specified period, typically 48 or 72 hours.

  • Cell Fixation : After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining : The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing : Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Measurement : The bound SRB dye is solubilized with a 10 mM Tris base solution. The absorbance is read on a microplate reader at a wavelength of 515 nm.

  • Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assays

To determine if the cytotoxic effect of benzylamino alcohols is due to the induction of apoptosis, several assays can be employed.

  • Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[3]

  • TUNEL Assay : The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3]

  • Western Blotting for Apoptosis Markers : The expression levels of key apoptosis-related proteins are analyzed by Western blotting. This includes the detection of cleaved caspases (e.g., caspase-3, caspase-9) and PARP cleavage, which are indicative of apoptosis activation.[3]

Signaling Pathways in Anticancer Activity

Benzylamino alcohols can exert their anticancer effects by modulating various signaling pathways. For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to induce apoptosis in human glioblastoma cells by increasing the levels of caspase-3 and cleaved caspase-3.[6] It also inhibits metastatic activity by affecting cell adhesion and migration.[6] The anticancer activity of some hydroxylated biphenyl compounds, structurally related to certain benzyl alcohol derivatives, involves the induction of apoptosis and cell cycle arrest at the G2/M transition.[3]

anticancer_pathway BA Benzylamino Alcohol CancerCell Cancer Cell BA->CancerCell Enters Apoptosis Apoptosis CancerCell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G2/M) CancerCell->CellCycleArrest Induces CaspaseActivation Caspase Activation (Caspase-3, -9) Apoptosis->CaspaseActivation CellDeath Cell Death CellCycleArrest->CellDeath PARPCleavage PARP Cleavage CaspaseActivation->PARPCleavage DNAFragmentation DNA Fragmentation CaspaseActivation->DNAFragmentation PARPCleavage->CellDeath DNAFragmentation->CellDeath

Caption: General signaling pathway for the anticancer activity of benzylamino alcohols.

Antimicrobial Activity

Benzyl alcohol and its derivatives are known for their antimicrobial properties and are used as preservatives in various products.[7][8] Benzylamino alcohols have also been investigated for their potential as novel antimicrobial agents against a range of pathogenic bacteria and fungi.[9][10]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of benzylamino alcohols is typically determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.

Compound/DerivativeMicroorganismAssay TypeResultReference
Benzyl acetate derivativesStaphylococcus aureusDisc DiffusionActive[9]
Benzyl acetate derivativesShigella spp.Disc DiffusionActive[9]
Benzyl alcohol derivativesPseudomonas aeruginosaDisc DiffusionPotent activity[11][12]
Benzyl alcohol derivativesStaphylococcus aureusDisc DiffusionSome compounds active[11][12]
Compound 2dBroad spectrumDisc Diffusion35 mm zone of inhibition[11][12]
Benzylamine-type antimycoticsCandida glabrataMicrodilutionSignificant activity[13]
Benzylamine-type antimycoticsH. burtoniiMicrodilutionSignificant activity[13]
Experimental Protocols for Antimicrobial Activity Assessment
Disc Diffusion Method

The disc diffusion method is a widely used technique to screen for antimicrobial activity.[9][11][12]

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation : A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of an agar plate.

  • Disc Application : Sterile paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone : The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Microdilution Assay

The microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

  • Serial Dilutions : The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation : The plate is incubated under appropriate conditions.

  • Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

antimicrobial_workflow Start Start PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum DiscDiffusion Disc Diffusion Method PrepInoculum->DiscDiffusion Microdilution Microdilution Method PrepInoculum->Microdilution InoculatePlate Inoculate Agar Plate DiscDiffusion->InoculatePlate SerialDilute Perform Serial Dilutions in Microtiter Plate Microdilution->SerialDilute ApplyDiscs Apply Compound-Impregnated Discs InoculatePlate->ApplyDiscs IncubatePlates Incubate Plates ApplyDiscs->IncubatePlates MeasureZones Measure Zones of Inhibition IncubatePlates->MeasureZones End End MeasureZones->End InoculateWells Inoculate Wells SerialDilute->InoculateWells IncubatePlate2 Incubate Plate InoculateWells->IncubatePlate2 DetermineMIC Determine MIC IncubatePlate2->DetermineMIC DetermineMIC->End

Caption: Experimental workflow for assessing antimicrobial activity.

Neuroprotective Activity

Certain benzylamino alcohols have shown promise in the context of neurodegenerative diseases.[14][15] Their neuroprotective effects are attributed to their ability to mitigate cellular stress, reduce inflammation, and modulate signaling pathways crucial for neuronal survival.

p-Hydroxybenzyl alcohol (HBA), a major component of Gastrodia elata Blume, has been reported to have a protective effect against amyloid-β (Aβ)-induced cell death.[14] Studies in animal models of Alzheimer's disease have shown that HBA can prevent memory deficits.[14] In models of Caenorhabditis elegans, HBA has been shown to delay the progression of Alzheimer's, Parkinson's, and Huntington's diseases.[15]

Experimental Protocols for Neuroprotective Activity Assessment
Cell-Based Assays for Neuroprotection
  • Aβ-Induced Cytotoxicity Assay : Neuronal cells (e.g., SH-SY5Y) are treated with amyloid-β oligomers to induce cell death. The protective effect of test compounds is evaluated by measuring cell viability using assays like the MTT assay.[14]

Animal Models of Neurodegenerative Diseases
  • Alzheimer's Disease Mouse Model : Soluble Aβ oligomers are administered to mice to induce cognitive impairments. The therapeutic effect of compounds like HBA is assessed through behavioral tests such as the Morris water maze and Y-maze to evaluate spatial and working memory.[14]

  • C. elegans Models : Transgenic C. elegans strains that express human disease-associated proteins (e.g., Aβ, α-synuclein, huntingtin) are used to model neurodegenerative diseases. The effect of compounds on disease progression is monitored by observing phenotypes like paralysis or neuronal degeneration.[15]

Signaling Pathways in Neuroprotective Activity

The neuroprotective mechanisms of p-hydroxybenzyl alcohol involve the activation of multiple cellular protective pathways.[15] In C. elegans, HBA has been shown to activate the transcription factors FOXO/DAF-16 and SKN-1, which regulate antioxidative and xenobiotic metabolism pathways.[15] HBA also activates HSF-1, which is involved in maintaining proteostasis.[15] In a rat model of cerebral ischemia, HBA was suggested to improve mitochondrial dysfunction via the PLD2/SIRT1/PGC-1α signaling pathway.[16]

neuroprotective_pathway HBA p-Hydroxybenzyl Alcohol (HBA) DAF16 DAF-16 / FOXO HBA->DAF16 Activates SKN1 SKN-1 HBA->SKN1 Activates HSF1 HSF-1 HBA->HSF1 Activates AntioxidantResponse Antioxidant Response DAF16->AntioxidantResponse StressResistance Stress Resistance SKN1->StressResistance Proteostasis Proteostasis HSF1->Proteostasis Neuroprotection Neuroprotection AntioxidantResponse->Neuroprotection StressResistance->Neuroprotection Proteostasis->Neuroprotection sar_relationship Core Benzylamino Alcohol Core AromaticRing Substituents on Aromatic Ring Core->AromaticRing AminoGroup Substitution on Amino Group Core->AminoGroup AlcoholGroup Position and Stereochemistry of Alcohol Group Core->AlcoholGroup Activity Pharmacological Activity AromaticRing->Activity Influences AminoGroup->Activity Influences AlcoholGroup->Activity Influences

References

The Role of 2-(Benzylamino)-2-methylpropan-1-ol as a Precursor to a Powerful Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are a robust and widely utilized tool in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. This technical guide explores the role of 2-(benzylamino)-2-methylpropan-1-ol as a valuable precursor to a class of chiral auxiliaries, specifically focusing on the resultant 4,4-dimethyloxazolidin-2-one scaffold. We will delve into the synthesis of this auxiliary, its application in diastereoselective reactions, and the methodologies for its subsequent removal to yield enantiomerically enriched products.

From Amino Alcohol to Chiral Auxiliary: Synthesis of 4,4-Dimethyl-2-oxazolidinones

While this compound is not typically employed directly as a chiral auxiliary, it serves as a readily accessible precursor to the more versatile 4,4-dimethyl-2-oxazolidinone auxiliary. The synthesis involves two key transformations: debenzylation of the secondary amine followed by cyclization with a carbonyl source.

The benzyl group can be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), yielding 2-amino-2-methylpropan-1-ol. This intermediate amino alcohol is then cyclized to form the oxazolidinone ring. A common method for this cyclization is the reaction with phosgene or a phosgene equivalent, such as triphosgene or a chloroformate, in the presence of a base.

Application in Asymmetric Synthesis: Diastereoselective Enolate Alkylation

Once the chiral auxiliary is prepared and attached to a prochiral substrate (typically via N-acylation), it can effectively direct the stereochemical outcome of subsequent reactions. One of the most powerful applications of chiral oxazolidinones is in the diastereoselective alkylation of enolates.

The N-acyl-4,4-dimethyloxazolidin-2-one is deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form a rigid chelated (Z)-enolate. The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This results in a highly diastereoselective alkylation.

Quantitative Data for Diastereoselective Alkylation:

The following table summarizes the quantitative data for the diastereoselective enolate alkylation of a range of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones, a structurally related and well-studied auxiliary. The high diastereomeric excesses (d.e.) demonstrate the excellent stereocontrol exerted by this class of auxiliary.

EntryElectrophile (R-X)ProductYield (%)d.e. (%)
1MeIN-acylated product8590
2BnBrN-acylated product9294
3Allyl-BrN-acylated product8892
4i-PrIN-acylated product7585

Data adapted from relevant studies on 5,5-dimethyloxazolidinone auxiliaries.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed in these reactions is attributed to the formation of a well-defined and rigid transition state. The metal cation of the base (e.g., Li+) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, forming a chelated structure. This chelation, combined with the steric bulk of the substituent at the 4-position (in this case, the gem-dimethyl group), effectively blocks one face of the enolate from the approaching electrophile.

Mechanism of Stereocontrol

Experimental Protocols

General Procedure for N-Acylation of the Chiral Auxiliary

To a solution of the 4,4-dimethyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂), cooled to 0 °C, is added a base (e.g., triethylamine or pyridine). The desired acyl chloride or anhydride is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Diastereoselective Alkylation

To a solution of the N-acylated chiral auxiliary in anhydrous THF, cooled to -78 °C under an inert atmosphere, is added a solution of a strong base (e.g., LDA or NaHMDS) dropwise. The resulting enolate solution is stirred at -78 °C for a specified time before the electrophile (alkyl halide) is added. The reaction is stirred at low temperature until completion and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which can then be purified by column chromatography.

Asymmetric Alkylation Workflow
Cleavage of the Chiral Auxiliary

A key advantage of using chiral auxiliaries is their facile removal to unveil the desired chiral product. The cleavage method can be tailored to yield different functional groups.

  • To obtain the carboxylic acid: Hydrolysis using lithium hydroxide and hydrogen peroxide is a common and effective method.

  • To obtain the primary alcohol: Reductive cleavage with a hydride reagent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is employed.

  • To obtain the aldehyde: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can yield the corresponding aldehyde.

  • To obtain an ester: Transesterification with an alkoxide, such as sodium methoxide in methanol, will provide the methyl ester.

Following cleavage, the chiral auxiliary can often be recovered and recycled, improving the overall efficiency of the synthetic route.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of 4,4-dimethyl-2-oxazolidinone chiral auxiliaries. These auxiliaries have demonstrated high efficacy in directing stereoselective reactions, particularly in the asymmetric alkylation of enolates. The robust nature of this methodology, coupled with the predictable stereochemical outcomes and the ability to recover the auxiliary, makes it a powerful tool for the synthesis of enantiomerically pure compounds in academic research and the pharmaceutical industry. The continued development and application of such chiral auxiliaries are pivotal in advancing the field of asymmetric synthesis and enabling the efficient production of complex chiral molecules.

An In-Depth Technical Guide to N-benzyl-2-amino-2-methyl-1-propanol: Discovery, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-amino-2-methyl-1-propanol, a compound of interest in medicinal chemistry. The document details its initial discovery and synthesis as part of a broader investigation into the potential antitumor activities of N-substituted 2-amino-2-methyl-1-propanols. Detailed experimental protocols for its synthesis via reductive amination are provided, along with its fundamental physicochemical properties. While initially explored for its potential as an antitumor agent, this guide also discusses the compound's structural similarity to known adrenergic ligands, suggesting a potential for interaction with adrenergic receptors. The document outlines experimental workflows for evaluating such interactions, including receptor binding assays and downstream signaling pathway analysis. This guide serves as a foundational resource for researchers interested in the further exploration and development of N-benzyl-2-amino-2-methyl-1-propanol and its derivatives.

Discovery and History

N-benzyl-2-amino-2-methyl-1-propanol was first synthesized and described as part of a series of N-substituted-2-amino-2-methyl-1-propanols in a 1969 study by Billman, Koehler, and May, published in the Journal of Pharmaceutical Sciences.[1] The primary objective of this research was to investigate the potential of these compounds as antitumor agents.[1] This initial work laid the groundwork for understanding the synthesis and basic chemical properties of this class of compounds. While the antitumor potential was the initial focus, the structural characteristics of N-benzyl-2-amino-2-methyl-1-propanol, particularly the presence of a benzylamino group, suggest a possible interaction with other biological targets, such as adrenergic receptors.

Physicochemical Properties

A summary of the key physicochemical properties of N-benzyl-2-amino-2-methyl-1-propanol is presented in Table 1. This data is essential for its handling, formulation, and analysis in a research setting.

PropertyValueSource
CAS Number 10250-27-8[2][3][4]
Molecular Formula C₁₁H₁₇NO[5][6]
Molecular Weight 179.26 g/mol [5][6]
Appearance Off-White Solid[4]
Melting Point 68-70 °C[2]
Boiling Point (Predicted) 300.8 ± 17.0 °C[4]
Density (Predicted) 1.006 ± 0.06 g/cm³[4]
pKa (Predicted) 14.55 ± 0.10[4]
Solubility Chloroform, DMSO, Methanol[4]

Synthesis

The primary method for the synthesis of N-benzyl-2-amino-2-methyl-1-propanol is through the reductive amination of 2-amino-2-methyl-1-propanol with benzaldehyde.[4] This reaction involves the formation of a Schiff base intermediate, which is then reduced to the final secondary amine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for reductive amination.[4]

Materials:

  • 2-amino-2-methyl-1-propanol

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-2-methyl-1-propanol (1.0 g, 11.22 mmol) and benzaldehyde (1.310 g, 12.34 mmol) in 1,2-dichloroethane (15 mL) at room temperature, add sodium triacetoxyborohydride (6.66 g, 31.4 mmol) portionwise.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-benzyl-2-amino-2-methyl-1-propanol can be used for further studies or purified by standard techniques such as chromatography. A reported yield for the crude product is approximately 62%.[4]

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 2-amino-2-methyl-1-propanol + Benzaldehyde + Sodium triacetoxyborohydride in DCE Reaction Stir at RT for 3h Reactants->Reaction Workup Dilute with EtOAc, Wash with NaHCO3 Reaction->Workup Drying Dry over MgSO4, Filter Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Product N-benzyl-2-amino-2-methyl-1-propanol Concentration->Product

Caption: Synthetic workflow for N-benzyl-2-amino-2-methyl-1-propanol.

Potential Biological Activity and Experimental Protocols

While initially investigated for antitumor properties, the structural similarity of N-benzyl-2-amino-2-methyl-1-propanol to known adrenergic ligands warrants exploration of its activity at adrenergic receptors. The core structure contains a substituted amino alcohol, a common pharmacophore in adrenergic agonists and antagonists.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines. They are broadly classified into α and β subtypes, each with further subdivisions. Activation of these receptors initiates downstream signaling cascades, primarily through the modulation of adenylyl cyclase and intracellular cyclic AMP (cAMP) levels.

  • β-Adrenergic Receptors (β₁, β₂, β₃): Typically couple to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels.

  • α₂-Adrenergic Receptors: Couple to the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

  • α₁-Adrenergic Receptors: Couple to the Gq G-protein, activating phospholipase C, which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.

Signaling Pathway Diagram:

Adrenergic_Signaling cluster_beta β-Adrenergic Pathway cluster_alpha2 α₂-Adrenergic Pathway Beta_Receptor β-AR Gs Gs Beta_Receptor->Gs Agonist AC_beta Adenylyl Cyclase Gs->AC_beta Activates cAMP_inc ↑ cAMP AC_beta->cAMP_inc Alpha2_Receptor α₂-AR Gi Gi Alpha2_Receptor->Gi Agonist AC_alpha2 Adenylyl Cyclase Gi->AC_alpha2 Inhibits cAMP_dec ↓ cAMP AC_alpha2->cAMP_dec

Caption: Simplified adrenergic receptor signaling pathways.

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of N-benzyl-2-amino-2-methyl-1-propanol for adrenergic receptors, a competitive radioligand binding assay can be performed. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest (e.g., β₂, α₁, etc.).

  • Radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-receptors).

  • N-benzyl-2-amino-2-methyl-1-propanol (test compound).

  • Non-labeled competitor (e.g., propranolol for β-receptors).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of N-benzyl-2-amino-2-methyl-1-propanol.

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or the non-labeled competitor.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Analyze the data to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

Experimental Workflow for Binding Assay:

Binding_Assay_Workflow Start Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Incubation Incubate at RT Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for a radioligand binding assay.

Experimental Protocol: Intracellular cAMP Measurement

To assess the functional activity of N-benzyl-2-amino-2-methyl-1-propanol as a potential agonist or antagonist at Gs or Gi coupled adrenergic receptors, intracellular cAMP levels can be measured.

Materials:

  • Whole cells expressing the adrenergic receptor of interest.

  • N-benzyl-2-amino-2-methyl-1-propanol (test compound).

  • Known agonist (e.g., isoproterenol for β-receptors).

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

Procedure (for a Gs-coupled receptor):

  • Plate cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.

  • Add varying concentrations of N-benzyl-2-amino-2-methyl-1-propanol (to test for agonist activity) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (to test for antagonist activity).

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Logical Flow for cAMP Assay:

cAMP_Assay_Logic Start Plate Cells PDE_Inhibitor Add PDE Inhibitor Start->PDE_Inhibitor Compound_Addition Add Test Compound (Agonist/Antagonist Mode) PDE_Inhibitor->Compound_Addition Incubation Incubate Compound_Addition->Incubation Lysis Lyse Cells Incubation->Lysis cAMP_Measurement Measure cAMP Lysis->cAMP_Measurement Data_Analysis Determine EC50/IC50 cAMP_Measurement->Data_Analysis

Caption: Logical flow for an intracellular cAMP assay.

Conclusion

N-benzyl-2-amino-2-methyl-1-propanol, a compound with a documented history in the context of potential antitumor research, presents an intriguing profile for further pharmacological investigation. Its straightforward synthesis and structural features suggestive of adrenergic activity make it a candidate for screening against a panel of adrenergic and other GPCRs. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis and biological activity of this and related compounds, potentially uncovering novel therapeutic applications beyond its originally intended purpose. Further studies are warranted to elucidate its full pharmacological profile and determine its potential as a lead compound in drug discovery.

References

The Unseen Architects: A Technical Guide to the Biological Significance of Vicinal Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vicinal amino alcohol motif, characterized by amino and hydroxyl groups on adjacent carbon atoms, is a fundamental structural unit that punches far above its molecular weight in the theater of biological systems. This guide provides an in-depth exploration of the profound biological significance of these deceptively simple structures, offering insights for researchers, scientists, and professionals engaged in drug discovery and development. From the foundational roles in cellular signaling to their application as powerful tools in asymmetric synthesis, this document serves as a comprehensive resource on the multifaceted nature of vicinal amino alcohols.

Core Biological Functions: Nature's Versatile Building Block

Vicinal amino alcohols are ubiquitous in nature, participating in a vast array of biological processes critical for life. Their bifunctional nature, allowing for hydrogen bonding and electrostatic interactions, makes them indispensable components of many biologically active molecules.[1]

Signaling Molecules and Hormones

Certain vicinal amino alcohols act as key signaling molecules and hormones, orchestrating complex physiological responses.

  • Sphingolipids: At the heart of cellular membranes and signaling cascades lies sphingosine, a vicinal amino alcohol that is a fundamental component of sphingolipids.[2][3] These lipids are not merely structural components but are critical players in cell growth, differentiation, and apoptosis.[3] Sphingosine-1-phosphate (S1P), a metabolite of sphingosine, is a potent signaling molecule that regulates immune cell trafficking, vascular development, and more through its interaction with a family of G protein-coupled receptors (S1PRs).[4][5][6]

  • Catecholamines: The hormones and neurotransmitters epinephrine (adrenaline) and norepinephrine (noradrenaline) are classic examples of biologically active vicinal amino alcohols.[7] They are central to the "fight-or-flight" response, modulating heart rate, blood pressure, and metabolism through their interaction with adrenergic receptors.[8][] The precise stereochemistry of these molecules is crucial for their potent and specific physiological effects.

Protein Structure and Function

The amino acids serine and threonine, which possess the vicinal amino alcohol motif, are fundamental building blocks of proteins. Their hydroxyl groups are key sites for post-translational modifications such as phosphorylation, a ubiquitous mechanism for regulating protein activity and signaling pathways.

Pharmaceutical and Agrochemical Significance

The vicinal amino alcohol scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and agrochemicals.[10][11] Its ability to form multiple hydrogen bonds and interact with biological targets with high specificity and affinity makes it an attractive pharmacophore.[12]

Beta-Blockers

A prominent class of drugs containing the vicinal amino alcohol moiety is the beta-blockers (e.g., propranolol, atenolol), used to treat cardiovascular conditions such as hypertension and angina.[13] The amino alcohol portion of these molecules is critical for their binding to β-adrenergic receptors, leading to the blockage of epinephrine and norepinephrine's effects.

Antivirals and Other Therapeutics

The vicinal amino alcohol structure is also a key feature in various other therapeutic agents, including antiviral drugs and enzyme inhibitors. For instance, the HIV-1 integrase inhibitor Elvitegravir contains a vicinal amino alcohol derivative, L-valinol, as a key intermediate in its synthesis.[14]

Insecticides

Research has also explored the potential of vicinal amino alcohols as insecticides. For example, derivatives of eugenol, a natural product, have been synthesized and shown to exhibit insecticidal activity.[12]

Quantitative Biological Activity Data

The biological activity of vicinal amino alcohols is highly dependent on their specific structure, including stereochemistry and the nature of their substituents. The following tables summarize some of the available quantitative data, primarily focusing on cytotoxicity against cancer cell lines.

Table 1: Cytotoxicity of Eugenol-Derived Vicinal Amino Alcohols [15]

Compound IDR GroupCell LineIC50 (µM)
3d BenzylAGS (gastric cancer)> 100
A549 (lung cancer)> 100
3f 4-FluorobenzylAGS (gastric cancer)> 100
A549 (lung cancer)> 100
4 3-MethoxybenzylAGS (gastric cancer)50-100
A549 (lung cancer)50-100
5 3,4-DimethoxybenzylAGS (gastric cancer)< 50
A549 (lung cancer)< 50

Table 2: Cytotoxicity of Synthetic β-Amino Alcohols from 10-Undecenoic Acid [14]

Compound IDR GroupA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)MCF7 (Breast) IC50 (µM)
4a -CH₃16.3 ± 1.528.6 ± 2.518.3 ± 1.832.5 ± 2.8
4b -C₂H₅24.5 ± 2.135.8 ± 3.125.6 ± 2.241.3 ± 3.5
4c -C₃H₇20.1 ± 1.930.2 ± 2.819.8 ± 1.938.6 ± 3.2
4d -C₄H₉32.8 ± 2.942.3 ± 3.835.8 ± 3.145.8 ± 4.1
4e -C₅H₁₁38.4 ± 3.548.1 ± 4.240.2 ± 3.652.4 ± 4.8
4f -C₈H₁₇28.6 ± 2.614.8 ± 1.329.4 ± 2.735.1 ± 3.0

Key Signaling Pathways Involving Vicinal Amino Alcohols

The biological impact of vicinal amino alcohols is clearly demonstrated through their involvement in critical signaling pathways.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

This pathway is integral to immune cell trafficking, vascular development, and cell survival.

S1P_Signaling cluster_membrane Cell Membrane cluster_synthesis S1P Synthesis & Degradation S1PR S1P Receptor (S1PR1-5) G_protein G Protein (Gi, Gq, G12/13) S1PR->G_protein Activation Downstream Downstream Signaling (e.g., Ras/ERK, PI3K/Akt, PLC, Rho) G_protein->Downstream Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK Phosphorylation S1P_intra Intracellular S1P SphK->S1P_intra S1P_Lyase S1P Lyase S1P_intra->S1P_Lyase S1P_Phosphatase S1P Phosphatase S1P_intra->S1P_Phosphatase S1P_extra Extracellular S1P S1P_intra->S1P_extra Export Degradation Degradation Products S1P_Lyase->Degradation S1P_Phosphatase->Sphingosine Dephosphorylation S1P_extra->S1PR Response Cellular Responses (Migration, Proliferation, Survival) Downstream->Response

Caption: Sphingosine-1-Phosphate (S1P) signaling pathway.

Epinephrine and Norepinephrine Signaling Pathway

This pathway is central to the sympathetic nervous system's control over various physiological functions.

Adrenergic_Signaling cluster_membrane Cell Membrane Adrenergic_Receptor Adrenergic Receptor (α1, α2, β1, β2, β3) G_protein G Protein (Gs, Gi, Gq) Adrenergic_Receptor->G_protein Activation Effector Effector Enzyme (Adenylyl Cyclase, Phospholipase C) G_protein->Effector Ligand Epinephrine or Norepinephrine Ligand->Adrenergic_Receptor Second_Messenger Second Messenger (cAMP, IP3, DAG) Effector->Second_Messenger Kinase Protein Kinase (PKA, PKC) Second_Messenger->Kinase Response Cellular Response (e.g., Glycogenolysis, Smooth Muscle Contraction) Kinase->Response

Caption: Epinephrine and norepinephrine signaling pathway.

Experimental Protocols

The synthesis and biological evaluation of vicinal amino alcohols are crucial for advancing our understanding and application of these compounds. The following sections provide detailed methodologies for key experiments.

Synthesis of Vicinal Amino Alcohols

A variety of synthetic strategies have been developed to access vicinal amino alcohols with high stereocontrol.[16][17][18][19][20]

General Procedure for the Reductive Cross-Coupling of Aldehydes with N-tert-Butanesulfinyl Imines [2]

This method provides access to chiral vicinal amino alcohols with high diastereoselectivity.

  • Preparation of the N-tert-Butanesulfinyl Imine: The chiral N-tert-butanesulfinyl imine is prepared by the condensation of the corresponding aldehyde or ketone with (R)- or (S)-tert-butanesulfinamide in the presence of a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄). The product is purified by column chromatography or crystallization.

  • Reductive Coupling:

    • To a solution of the N-tert-butanesulfinyl imine (1.0 equiv) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) at low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), add the desired aldehyde (1.2-1.5 equiv).

    • Slowly add a solution of a reducing agent (e.g., SmI₂ in THF, or a borane reagent) to the reaction mixture.

    • Stir the reaction at the low temperature for the specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl or Rochelle's salt.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purification and Deprotection:

    • Purify the resulting sulfinamide by column chromatography on silica gel.

    • Remove the tert-butanesulfinyl group by treating the purified product with a strong acid (e.g., HCl in methanol or dioxane) to afford the corresponding vicinal amino alcohol hydrochloride salt.

    • Neutralize with a base (e.g., NaHCO₃, triethylamine) to obtain the free amino alcohol.

Biological Evaluation: Cytotoxicity Assays

Determining the cytotoxic effects of novel vicinal amino alcohol derivatives is a critical step in drug discovery. The MTT assay is a widely used colorimetric method for this purpose.[14][21][22][23]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [14]

  • Cell Seeding:

    • Plate cells (e.g., A549, HeLa, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test vicinal amino alcohol compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) under the same conditions as in step 1.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well.

    • Incubate the plate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1][24][25]

The Role of Vicinal Amino Alcohols in Asymmetric Synthesis

Beyond their intrinsic biological activities, chiral vicinal amino alcohols are invaluable tools in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and organocatalysts.[1][26] Their ability to create a well-defined chiral environment allows for the synthesis of enantiomerically pure molecules, a critical requirement for modern pharmaceuticals. The development of new synthetic methods to access a diverse range of chiral vicinal amino alcohols continues to be an active area of research, driven by their immense utility in both academic and industrial settings.[18][27][28][29]

Conclusion

The vicinal amino alcohol motif represents a cornerstone of biological chemistry and drug discovery. Its presence in fundamental molecules of life, its role as a privileged scaffold in pharmaceuticals, and its utility as a powerful tool in chemical synthesis underscore its profound significance. A deep understanding of the structure-activity relationships, biological targets, and synthetic accessibility of this versatile functional group is essential for the continued development of novel therapeutics and a more complete picture of the intricate molecular machinery of life. This guide provides a foundational understanding for researchers and professionals dedicated to harnessing the power of these remarkable molecules.

References

Stability and Storage of 2-(Benzylamino)-2-methylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-(Benzylamino)-2-methylpropan-1-ol. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development and other scientific applications where the integrity of this compound is critical.

Compound Profile

This compound is a secondary amino alcohol. Its structure, consisting of a benzylamine group and a sterically hindered tertiary alcohol, influences its chemical reactivity and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₇NOPubChem
Molecular Weight179.26 g/mol PubChem
Melting Point68-70 °CChemicalBook
Boiling Point300.8 ± 17.0 °C (Predicted)ChemicalBook
Density1.006 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa14.55 ± 0.10 (Predicted)ChemicalBook
SolubilitySoluble in Chloroform, DMSO, MethanolChemicalBook

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and purity of this compound.

General Storage Recommendations:

  • Temperature: Store in a cool location, with a recommended temperature range of 2-8°C.

  • Light: Protect from light.

  • Atmosphere: Store in a dry and well-ventilated place.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.

Handling Precautions:

  • Use personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

  • Handle in a well-ventilated area to avoid inhalation of any potential vapors or dust.

  • Avoid contact with skin and eyes. The compound is classified as a skin and eye irritant.

Stability Profile

While specific, comprehensive stability data for this compound is not extensively available in the public domain, a stability profile can be inferred from the chemical nature of the molecule and data on structurally related compounds. Forced degradation studies are essential to definitively determine the stability-indicating parameters.

Potential Degradation Pathways

Based on the functional groups present (secondary amine, benzyl group, and primary alcohol), the following degradation pathways are plausible under stress conditions:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or cleavage of the C-N bond. The benzylic position is also prone to oxidation, potentially yielding benzaldehyde and 2-amino-2-methylpropan-1-ol.

  • Photodegradation: Exposure to UV light can induce photolytic cleavage of the benzyl-nitrogen bond.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, though the specific products are undetermined without experimental data.

  • Hydrolytic Stability: The compound is expected to be relatively stable to hydrolysis under neutral pH conditions due to the absence of readily hydrolyzable functional groups like esters or amides. However, stability at acidic and basic pH should be experimentally verified.

G cluster_main Potential Degradation of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound This compound Oxidation Oxidative Stress (e.g., H₂O₂) Photolysis Photolytic Stress (UV Light) Thermal Thermal Stress (High Temperature) N_Oxide N-Oxide Derivative Oxidation->N_Oxide Oxidation of Amine Cleavage_Products Benzaldehyde + 2-Amino-2-methylpropan-1-ol Oxidation->Cleavage_Products Oxidative Cleavage Photolytic_Products Benzyl Radical + Amino Alcohol Radical Photolysis->Photolytic_Products Bond Cleavage Thermal_Decomp Various Decomposition Products Thermal->Thermal_Decomp Decomposition

Potential Degradation Pathways.

Experimental Protocols for Stability Assessment

To thoroughly characterize the stability of this compound, a series of experiments should be conducted. The following protocols are provided as a guide.

Forced Degradation Studies

Forced degradation studies are necessary to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTime Points for Sampling
Acid Hydrolysis 0.1 M HCl0, 2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH0, 2, 4, 8, 24 hours
Neutral Hydrolysis Purified Water0, 24, 48, 72 hours
Oxidative Degradation 3% H₂O₂0, 1, 2, 4, 8 hours
Thermal Degradation 80°C (in solid state and solution)0, 24, 48, 72 hours
Photostability ICH Q1B conditions (UV and visible light)At the end of the exposure period

Protocol for Forced Degradation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For each stress condition, transfer an appropriate volume of the stock solution to a separate vial.

  • Add the specified stressor (acid, base, water, or hydrogen peroxide). For thermal degradation in solution, the vial is placed in a temperature-controlled oven. For solid-state thermal degradation, a known weight of the compound is placed in an open container in the oven. For photostability, the solution or solid is exposed to the required light conditions.

  • At each designated time point, withdraw a sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating analytical method.

Stability-Indicating Analytical Method: HPLC-UV

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the purity of this compound and quantifying its degradation products.

Table 3: Suggested HPLC-UV Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The ability of the method to separate the parent compound from all potential degradation products (specificity) is critical for a stability-indicating assay.

G cluster_workflow Stability Testing Workflow Start Obtain Sample of This compound Forced_Deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Develop_Method Develop Stability-Indicating HPLC-UV Method Start->Develop_Method Analyze_Samples Analyze Stressed Samples Forced_Deg->Analyze_Samples Validate_Method Validate HPLC-UV Method (ICH Q2(R1)) Develop_Method->Validate_Method Validate_Method->Analyze_Samples Identify_Deg Identify and Characterize Degradation Products Analyze_Samples->Identify_Deg Long_Term_Stab Conduct Long-Term and Accelerated Stability Studies Identify_Deg->Long_Term_Stab Analyze_LT_Samples Analyze Long-Term Samples at Time Points Long_Term_Stab->Analyze_LT_Samples End Establish Shelf-Life and Storage Conditions Analyze_LT_Samples->End

Experimental Workflow for Stability Testing.

Conclusion

The stability of this compound is a critical factor for its use in research and development. Adherence to recommended storage conditions is essential to minimize degradation. While this guide provides a framework for understanding and assessing the stability of this compound, comprehensive experimental studies, including forced degradation and long-term stability testing, are necessary to establish a definitive stability profile and shelf-life. The provided experimental protocols and analytical methods serve as a starting point for these crucial investigations.

GHS Hazard Identification of 2-(benzylamino)-2-methylpropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard identification for 2-(benzylamino)-2-methylpropan-1-ol (CAS No. 10250-27-8). This document collates available data on its physicochemical properties, outlines the standardized experimental protocols for determining its primary hazards, and discusses potential mechanisms of toxicity. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to support researchers and professionals in drug development and chemical safety.

Chemical and Physical Properties

This compound is a substituted amino alcohol.[1] Its fundamental physicochemical properties, largely based on computational predictions, are summarized in Table 1. Understanding these properties is a crucial first step in evaluating the substance's toxicological and hazard profile.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO[2]
Molecular Weight 179.26 g/mol [2]
CAS Number 10250-27-8[2]
Appearance Off-White Solid[1]
Melting Point 68-70 °C[1]
Boiling Point (Predicted) 300.8 ± 17.0 °C[1]
Density (Predicted) 1.006 ± 0.06 g/cm³[1]
pKa (Predicted) 14.55 ± 0.10[1]
Solubility Chloroform, DMSO, Methanol[1]

GHS Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is consistently classified as an irritant to the skin, eyes, and respiratory system.[2][3] One safety data sheet also indicates that it is harmful if swallowed.[4] The complete GHS classification and labeling elements are detailed in Table 2.

GHS ElementDescription
Pictogram
Signal Word Warning [3][4][5]
Hazard Statements H302: Harmful if swallowed[4][6]H315: Causes skin irritation[3][4][5][7][8]H319: Causes serious eye irritation[3][4][5][7][8]H335: May cause respiratory irritation[3][4][5][7][8]
Precautionary Statements Prevention: P261, P264, P271, P280[3][5]Response: P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364[3][5]Storage: P403+P233, P405[3][5]Disposal: P501[3][5]
Hazard Classes Acute Toxicity, Oral (Category 4)[4]Skin Corrosion/Irritation (Category 2)[2][3][4][5]Serious Eye Damage/Eye Irritation (Category 2A)[2][3]Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (Category 3)[2][3][5]

The logical process for arriving at these hazard classifications from a chemical substance is illustrated in the following diagram.

GHS_Classification_Workflow cluster_testing Hazard Determination cluster_output Hazard Communication substance 2-(benzylamino)-2- methylpropan-1-ol physchem Physicochemical Properties substance->physchem tox_data Toxicological Data (in vivo/in vitro) substance->tox_data human_exp Human Experience Data substance->human_exp classifier GHS Classification Criteria Application physchem->classifier tox_data->classifier human_exp->classifier h_statements Hazard Statements (H315, H319, H335) classifier->h_statements p_statements Precautionary Statements classifier->p_statements pictogram Pictogram (GHS07) classifier->pictogram signal_word Signal Word ('Warning') classifier->signal_word

GHS Hazard Identification Workflow

Toxicological Data

While the GHS classifications are established, specific quantitative toxicological data, such as median lethal dose (LD50) values, for this compound are not publicly available in the reviewed literature.[3] Safety data sheets for the substance explicitly state "no data available" for acute oral, dermal, and inhalation toxicity.[3] The hazard classifications are therefore likely derived from in vitro data, read-across from structurally similar compounds, or qualitative in vivo observations that have not been published in detail.

Experimental Protocols for Hazard Determination

The determination of skin and eye irritation potential for a chemical substance like this compound typically follows internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality and reproducibility while adhering to animal welfare principles.

Skin Irritation Testing

The primary hazard identified is skin irritation (H315, Category 2). This classification is typically determined using methods outlined in OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method . This in vitro method is preferred as it avoids the use of live animals.

Methodology (OECD TG 439):

  • Test System: A three-dimensional Reconstructed human Epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.[7][9]

  • Procedure: a. The test chemical (30 µL for liquids or 25 mg for solids) is applied topically to the surface of triplicate tissue models.[7] b. The substance remains in contact with the tissue for a defined period (e.g., 60 minutes).[7] c. Following exposure, the chemical is removed by washing, and the tissues are incubated for a recovery period (typically 42 hours).[7]

  • Endpoint Measurement: Cell viability is assessed using the MTT assay. Viable cells convert the yellow MTT tetrazolium salt into a blue formazan product, which is then extracted and quantified spectrophotometrically.[7]

  • Classification: The substance is classified as a Skin Irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[7]

The workflow for this in vitro skin irritation test is depicted below.

Skin_Irritation_Workflow start Start: RhE Tissue Models apply_chem Apply Test Substance (e.g., 60 min exposure) start->apply_chem wash Wash to Remove Substance apply_chem->wash incubate Post-Exposure Incubation (42 hours) wash->incubate mtt_assay MTT Assay to Assess Viability incubate->mtt_assay measure Spectrophotometric Measurement mtt_assay->measure decision Calculate Mean Viability vs. Control measure->decision irritant Classify as Irritant (Category 2) decision->irritant ≤ 50% Viability non_irritant Classify as Non-Irritant decision->non_irritant > 50% Viability

Workflow for In Vitro Skin Irritation Test (OECD 439)
Eye Irritation Testing

The classification for serious eye irritation (H319, Category 2A) would be determined following a tiered testing strategy, prioritizing in vitro methods. A common in vitro method is the Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) .

Methodology (HET-CAM, INVITTOX Protocol 47):

  • Test System: Fertilized hen's eggs are incubated for 9-10 days to allow for the development of the chorioallantoic membrane (CAM), a complete and sensitive vascular tissue.[9][10]

  • Procedure: a. The shell over the air cell is removed to expose the CAM. b. A defined amount of the test substance (e.g., 0.3 mL) is applied directly onto the CAM.[10] c. The CAM is observed for up to 5 minutes (300 seconds).[10]

  • Endpoint Measurement: The time to onset of three specific endpoints is recorded: hemorrhage (bleeding), vessel lysis (vessel breakdown), and coagulation (protein denaturation).[9][10]

  • Classification: An Irritation Score (IS) is calculated based on the time of onset for each endpoint. This score is then used to classify the substance's irritation potential, ranging from non-irritant to severe irritant.[7][10]

Potential Mechanism of Action for Irritation

The specific signaling pathways for this compound-induced irritation have not been elucidated. However, many amine-containing compounds are known skin irritants.[11][12] The proposed mechanism for amine-induced skin irritation involves direct effects on keratinocytes, the primary cells of the epidermis.

One potential pathway involves the modulation of ion channels and intracellular calcium levels. For example, the irritant heptylamine has been shown to block volume-regulated anion channels (VRACs) and induce the depletion of intracellular calcium stores in human keratinocytes.[11] This disruption of cellular homeostasis can trigger a cascade of inflammatory responses, including the release of pro-inflammatory mediators like cytokines and ATP, ultimately leading to the clinical signs of irritation (redness, swelling).[11]

The following diagram illustrates this potential signaling pathway.

Irritation_Pathway cluster_effects Cellular Effects amine Amine Compound (e.g., this compound) keratinocyte Keratinocyte (Epidermal Cell) amine->keratinocyte Exposure vrac Blockade of VRAC Ion Channels ca_store Depletion of Intracellular Ca²⁺ Stores release Release of Pro- Inflammatory Mediators (Cytokines, ATP) vrac->release ca_store->release inflammation Inflammatory Response release->inflammation symptoms Clinical Symptoms (Erythema, Edema) inflammation->symptoms

Potential Signaling Pathway for Amine-Induced Skin Irritation

Conclusion for Drug Development Professionals

The GHS classification of this compound as harmful if swallowed and as a skin, eye, and respiratory irritant necessitates careful handling and the implementation of appropriate safety measures in a research and development setting. Personal protective equipment, including gloves, eye protection, and respiratory protection where aerosols may be generated, is mandatory.[5] While specific quantitative toxicity data are lacking, the classifications indicate a clear potential for local tissue effects upon direct contact. Researchers should operate on the assumption that the substance poses a moderate hazard and follow all prescribed precautionary statements to minimize exposure and ensure laboratory safety. For any formulation development, these irritation potentials must be considered and addressed.

References

Methodological & Application

Application Notes and Protocols for 2-(Benzylamino)-2-methylpropan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(benzylamino)-2-methylpropan-1-ol and structurally similar chiral β-amino alcohols as catalysts in asymmetric synthesis. The primary application highlighted is the enantioselective addition of dialkylzinc reagents to aldehydes, a robust and widely used method for the synthesis of chiral secondary alcohols.

Introduction

Chiral β-amino alcohols are a privileged class of ligands and catalysts in asymmetric synthesis. Their utility stems from their straightforward preparation, stability, and the ability to form well-defined chiral environments around a metal center. This compound belongs to this class of compounds and is anticipated to be an effective catalyst for the enantioselective alkylation of prochiral aldehydes. The protocols and data presented herein are based on seminal work by K. Soai and colleagues on structurally analogous N,N-dialkylnorephedrine derivatives, which have demonstrated high efficiency and enantioselectivity in the addition of diethylzinc to a variety of aldehydes.

Application: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. In the presence of a chiral catalyst, such as a β-amino alcohol, this reaction can proceed with high enantioselectivity, affording optically active secondary alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The proposed catalytic cycle involves the formation of a chiral zinc-amino alkoxide complex. This complex then coordinates the aldehyde, and the alkyl group from the dialkylzinc is transferred to one of the enantiotopic faces of the aldehyde, dictated by the chiral environment of the ligand.

Quantitative Data Summary

The following table summarizes the results obtained for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohols structurally similar to this compound. This data is provided as a reference to indicate the expected performance of this class of catalysts.

EntryAldehydeCatalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1Benzaldehyde2Hexane09795
2p-Chlorobenzaldehyde2Hexane09694
3p-Methoxybenzaldehyde2Hexane09592
41-Naphthaldehyde2Hexane09896
5Cinnamaldehyde5Hexane09290
6Cyclohexanecarboxaldehyde5Hexane08593
7Heptanal5Hexane08891

Data is representative of results obtained with N,N-dibutylnorephedrine, a structurally related chiral β-amino alcohol.

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol describes a general method for the asymmetric ethylation of aldehydes using a chiral β-amino alcohol catalyst.

Materials:

  • Chiral β-amino alcohol catalyst (e.g., this compound)

  • Aldehyde (e.g., benzaldehyde)

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

  • Syringes and needles

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral β-amino alcohol catalyst (0.02 mmol, 2 mol%).

  • Add anhydrous hexane (5 mL) via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mL, 2.0 mmol) to the stirred solution of the catalyst.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).

  • Allow the mixture to warm to room temperature, and then add 1 M HCl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the corresponding chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Diagrams

reaction_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup and Purification catalyst Chiral β-Amino Alcohol catalyst_complex Chiral Zinc-Alkoxide Complex catalyst->catalyst_complex Reaction diethylzinc Diethylzinc diethylzinc->catalyst_complex product Chiral Secondary Alcohol catalyst_complex->product Catalysis aldehyde Aldehyde aldehyde->product quench Quenching (NH4Cl) product->quench extraction Extraction quench->extraction purification Chromatography extraction->purification final_product Pure Chiral Alcohol purification->final_product

Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.

signaling_pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle L Chiral Ligand (L*) ActiveCat [L-Zn-Et] L->ActiveCat ZnEt2 Et2Zn ZnEt2->ActiveCat RCHO Aldehyde (RCHO) Complex [L-Zn-Et(RCHO)] RCHO->Complex ActiveCat->Complex Coordination TransitionState Transition State Complex->TransitionState Intramolecular Ethyl Transfer ProductComplex [L-Zn-OCH(Et)R] TransitionState->ProductComplex ProductComplex->ActiveCat Regeneration Product Chiral Alcohol Product ProductComplex->Product Hydrolysis

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Application of 2-(Benzylamino)-2-methylpropan-1-ol in Oxazoline Ligand Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and experimental protocols for the synthesis and utilization of chiral oxazoline ligands derived from 2-(benzylamino)-2-methylpropan-1-ol. These ligands are valuable in asymmetric catalysis, a cornerstone of modern synthetic and medicinal chemistry.

Chiral oxazoline-containing ligands are a highly successful and widely used class of ligands in asymmetric catalysis. Their popularity stems from their straightforward synthesis from readily available chiral amino alcohols, their modular nature, and their broad applicability in a vast array of metal-catalyzed enantioselective transformations. The stereocenter, positioned adjacent to the coordinating nitrogen atom of the oxazoline ring, exerts a direct influence on the stereochemical outcome of the reaction, enabling the synthesis of chiral molecules with high enantiopurity.

This guide focuses on the synthesis of oxazoline ligands from this compound, a chiral amino alcohol. The resulting N-benzylated oxazoline ligand can be used directly in catalysis or can be deprotected to yield a secondary amine, offering a versatile scaffold for further functionalization and the creation of diverse ligand libraries.

Synthesis of 2-Aryl-4,4-dimethyl-N-benzyloxazoline Ligands

The synthesis of oxazoline ligands from this compound typically proceeds through a two-step sequence: acylation of the amino alcohol with a suitable carboxylic acid derivative (e.g., an acyl chloride) to form a β-hydroxy amide intermediate, followed by a dehydrative cyclization to form the oxazoline ring.

Experimental Protocol: Synthesis of (S)-N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)benzamide and subsequent cyclization

This protocol is adapted from standard procedures for oxazoline synthesis and serves as a representative example.

Step 1: Acylation of this compound

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude β-hydroxy amide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Dehydrative Cyclization to the Oxazoline

Materials:

  • Crude β-hydroxy amide from Step 1

  • Thionyl chloride (SOCl₂) or other dehydrating agents like Burgess reagent.

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure (using thionyl chloride):

  • Dissolve the crude β-hydroxy amide (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq.) dropwise.

  • After the addition is complete, warm the reaction to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to obtain the crude N-benzylated oxazoline ligand.

  • Purify the ligand by column chromatography on silica gel.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Amino Alcohol Amino Alcohol Acylation Acylation Amino Alcohol->Acylation Acyl Chloride Acyl Chloride Acyl Chloride->Acylation Hydroxy Amide Hydroxy Amide Acylation->Hydroxy Amide Cyclization Cyclization Hydroxy Amide->Cyclization Dehydrating Agent Dehydrating Agent Dehydrating Agent->Cyclization Oxazoline Ligand Oxazoline Ligand Cyclization->Oxazoline Ligand

Caption: General workflow for the two-step synthesis of oxazoline ligands.

Application in Asymmetric Catalysis

Oxazoline ligands derived from this compound can be employed in a variety of asymmetric catalytic reactions. The N-benzyl group can influence the steric environment around the metal center, potentially impacting enantioselectivity. Furthermore, the benzyl group can be removed via catalytic hydrogenation to provide a secondary amine, which can then be further functionalized to create a library of ligands for catalyst optimization.[1][2]

Representative Asymmetric Reactions

The following tables summarize the performance of structurally related bis(oxazoline) ligands in common asymmetric reactions, providing an indication of the potential efficacy of ligands derived from this compound.

Table 1: Copper-Catalyzed Asymmetric Diels-Alder Reaction [2][3][4]

DieneDienophileLigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
CyclopentadieneN-Acryloyloxazolidinone(S,S)-t-Bu-box10CH₂Cl₂-789598 (endo)
IsopreneN-Acryloyloxazolidinone(S,S)-Ph-box10CH₂Cl₂-208592
1,3-CyclohexadieneN-Crotonoyloxazolidinone(S,S)-t-Bu-box10CH₂Cl₂09095 (endo)

Table 2: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction [5]

AldehydeNitroalkaneLigandCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
BenzaldehydeNitromethane(R,R)-t-Bu-box5EtOH248892
4-NitrobenzaldehydeNitromethane(R,R)-t-Bu-box5EtOH249194
CyclohexanecarboxaldehydeNitromethane(R,R)-t-Bu-box5EtOH488587

Table 3: Palladium-Catalyzed Asymmetric Heck Reaction [6][7][8]

OlefinAryl TriflateLigandBaseSolventTemp (°C)Yield (%)ee (%)
2,3-DihydrofuranPhenyl triflate(S)-t-Bu-PHOXProton SpongeToluene607596
CyclopenteneNaphthyl triflate(S)-i-Pr-PHOXDBUDMA806888
N-Boc-pyrrolidinePhenyl triflate(S)-t-Bu-PHOXProton SpongeDioxane1008291

Deprotection of the N-Benzyl Group

The removal of the N-benzyl protecting group can be achieved through catalytic hydrogenation, providing access to a versatile secondary amine-functionalized oxazoline ligand.

Experimental Protocol: Hydrogenolysis of N-Benzyl Group

Materials:

  • N-Benzylated oxazoline ligand

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the N-benzylated oxazoline ligand in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected oxazoline ligand.

Diagram of the Deprotection and Functionalization Pathway

G N-Benzyl Oxazoline N-Benzyl Oxazoline Deprotection Deprotection N-Benzyl Oxazoline->Deprotection H2, Pd/C Secondary Amine Oxazoline Secondary Amine Oxazoline Deprotection->Secondary Amine Oxazoline Functionalization Functionalization Secondary Amine Oxazoline->Functionalization Ligand Library Ligand Library Functionalization->Ligand Library Electrophile Electrophile Electrophile->Functionalization

Caption: Pathway from N-benzyl oxazoline to a diverse ligand library.

Conclusion

The use of this compound as a precursor for chiral oxazoline ligands offers a versatile and efficient route to a valuable class of catalysts for asymmetric synthesis. The straightforward synthetic protocols, coupled with the potential for post-synthesis modification via deprotection and functionalization, make these ligands highly attractive for applications in academic research and industrial drug development. The data presented herein demonstrates the high potential for achieving excellent enantioselectivities in a range of important chemical transformations.

References

Application Notes and Protocols: Synthesis of 2-(Benzylamino)-2-methylpropan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(benzylamino)-2-methylpropan-1-ol, a valuable intermediate in pharmaceutical and organic synthesis. The primary method described is the reductive amination of 2-amino-2-methyl-1-propanol with benzaldehyde. This application note includes comprehensive experimental procedures, tables of physical and chemical properties of the involved substances, and a comparative analysis of different reaction conditions to guide researchers in optimizing the synthesis.

Introduction

Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds, offering a versatile and efficient method for the preparation of secondary and tertiary amines.[1] This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot approach is often preferred due to its operational simplicity and reduced waste generation. The synthesis of this compound serves as an excellent example of this reaction, utilizing the readily available starting materials 2-amino-2-methyl-1-propanol and benzaldehyde.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of all substances involved is crucial for the successful and safe execution of the synthesis.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2-Amino-2-methyl-1-propanol2-Amino-2-methyl-1-propanol structureC₄H₁₁NO89.14[2]165[3]24-28[3]0.934 @ 25°C[3]
BenzaldehydeBenzaldehyde structureC₇H₆O106.12178.1[4]-57.12[4]1.044[4]
This compoundthis compound structureC₁₁H₁₇NO179.26[5]300.8 (Predicted)68-701.006 (Predicted)

Experimental Protocols

Two common protocols for the reductive amination synthesis of this compound are presented below, primarily differing in the choice of reducing agent.

Protocol 1: Using Sodium Borohydride (NaBH₄)

This protocol involves a two-step, one-pot reaction where the imine is formed first, followed by reduction with sodium borohydride. This method is cost-effective but requires careful control of the reaction conditions to avoid the reduction of the starting aldehyde.[6]

Materials:

  • 2-Amino-2-methyl-1-propanol

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in methanol.

    • To this solution, add benzaldehyde (1.0 eq) dropwise at room temperature with stirring.

    • Stir the mixture at room temperature for 1-3 hours to allow for imine formation. The progress of the reaction can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add 1 M aqueous NaOH to the residue until the pH is basic (pH > 9).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a milder and more selective reducing agent for reductive aminations, allowing for a direct one-pot procedure where all reactants are mixed from the beginning.[5][7]

Materials:

  • 2-Amino-2-methyl-1-propanol

  • Benzaldehyde

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 2-amino-2-methyl-1-propanol (1.0 eq) and benzaldehyde (1.0-1.1 eq) in 1,2-dichloroethane.

    • Stir the mixture at room temperature.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature for 3-24 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or recrystallization as needed.

Reaction Data and Comparison

The choice of reducing agent and reaction conditions can significantly impact the yield and reaction time. The following table summarizes representative data for the synthesis of this compound.

Reactant 1Reactant 2Reducing AgentSolventTime (h)Yield (%)Reference
2-Amino-2-methyl-1-propanolBenzaldehydeNaBH₄Methanol1 (reduction)96--INVALID-LINK--
2-Amino-2-methyl-1-propanolBenzaldehydeNaBH(OAc)₃DCE362--INVALID-LINK--

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, a singlet for the two methyl groups, a singlet for the CH₂OH group, and broad signals for the OH and NH protons.

  • IR (Predicted): The infrared spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (broad band in the region of 3100-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C-N stretching.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the chemical reaction pathway and the general experimental workflow.

Reductive_Amination_Pathway 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol Imine Intermediate Imine Intermediate 2-Amino-2-methyl-1-propanol->Imine Intermediate + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Imine Intermediate This compound This compound Imine Intermediate->this compound + [H] Reducing Agent Reducing Agent Reducing Agent->Imine Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Mix Reactants Mix Reactants Add Reducing Agent Add Reducing Agent Mix Reactants->Add Reducing Agent Stir at RT Stir at RT Add Reducing Agent->Stir at RT Quench Reaction Quench Reaction Stir at RT->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography

Caption: General experimental workflow for reductive amination.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium borohydride and sodium triacetoxyborohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acidic solutions. Handle with care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The reductive amination of 2-amino-2-methyl-1-propanol with benzaldehyde is a reliable and efficient method for the synthesis of this compound. The choice between sodium borohydride and sodium triacetoxyborohydride as the reducing agent will depend on the desired reaction conditions, cost considerations, and the scale of the synthesis. The protocols and data provided in this application note offer a solid foundation for researchers to successfully synthesize and characterize this important chemical intermediate.

References

Application Notes: 2-(Benzylamino)-2-methylpropan-1-ol Motif in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The structural motif of 2-(Benzylamino)-2-methylpropan-1-ol and its analogs, particularly those incorporating a tert-butyl group, represents a cornerstone in the synthesis of various pharmaceutical intermediates. This scaffold is of paramount importance in the development of β2-adrenergic agonists, a class of drugs essential for the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] The primary function of these drugs is to induce bronchodilation by relaxing the smooth muscle of the airways.[3] Salbutamol (also known as Albuterol) is a globally recognized short-acting β2-agonist that contains this critical amino alcohol pharmacophore, making the synthesis of such intermediates a subject of extensive research in medicinal and process chemistry.[5][6]

Application: Precursor for Salbutamol Synthesis

This compound and its closely related analog, N-benzyl-tert-butylamine, serve as key reagents for introducing the required amino alcohol side chain onto an aromatic core. In the synthesis of Salbutamol, this typically involves the reaction of the amine with a suitably functionalized phenyl intermediate, such as an α-bromoketone. The benzyl group serves a dual purpose: it is a crucial part of the nucleophile and also acts as a protecting group for the amine, which can be readily removed in the final synthetic step via catalytic hydrogenation to yield the free secondary amine of the target molecule.[7][8]

The overall synthetic strategy often begins with a readily available starting material like 4-hydroxyacetophenone and proceeds through several key transformations to construct the final drug molecule.[7][9] The incorporation of the N-benzylated amino alcohol moiety is a pivotal step that defines the core structure responsible for the drug's therapeutic activity.

Synthetic Workflow and Experimental Protocols

The following diagram illustrates a common synthetic pathway to Salbutamol, highlighting the key stages where the amino alcohol intermediate is formed.

G cluster_0 Synthesis of Salbutamol A 4-Hydroxyacetophenone B 4-Hydroxy-3-(hydroxymethyl)acetophenone A->B Hydroxymethylation C α-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone B->C Bromination D Protected Amino Ketone Intermediate C->D Amination with N-benzyl-tert-butylamine E Benzyl Salbutamol (Amino Alcohol Intermediate) D->E Ketone Reduction F Salbutamol E->F Debenzylation (Hydrogenation)

Caption: A generalized synthetic workflow for Salbutamol production.

Protocol 1: Synthesis of 1-(4-Hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (Intermediate B)

This protocol is adapted from established methods for the hydroxymethylation of 4-hydroxyacetophenone.[7]

  • Materials: 4-hydroxyacetophenone, 37% formaldehyde solution, concentrated hydrochloric acid, calcium carbonate, tetrahydrofuran (THF), water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, filtration apparatus.

  • Procedure:

    • To a reaction vessel, add 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

    • Heat the mixture at 50°C for approximately 5 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add calcium carbonate in a mixture of tetrahydrofuran (THF) and water to facilitate hydroxylation and neutralization.

    • Stir the resulting suspension vigorously for 1-2 hours.

    • Filter the mixture to remove insoluble salts.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of Benzyl Salbutamol (Intermediate E) and Final Deprotection

This protocol outlines the amination, reduction, and deprotection steps.

  • Materials: α-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone (Intermediate C), N-benzyl-tert-butylamine, sodium borohydride (NaBH₄), methanol, 5% Palladium on carbon (Pd/C), hydrogen gas.

  • Equipment: Reaction flask, magnetic stirrer, hydrogenation apparatus.

  • Procedure:

    • Amination: React the brominated intermediate (C) with N-benzyl-tert-butylamine in a suitable solvent to form the protected amino ketone (D).

    • Reduction: Dissolve the resulting amino ketone (D) in ethanol or methanol. Cool the solution to 15-20°C and add sodium borohydride (NaBH₄) portion-wise. Stir until the reaction is complete (monitored by TLC).[10] This step yields Benzyl Salbutamol (E).

    • Work-up: Quench the reaction carefully with water and extract the product with an organic solvent. Dry and concentrate the organic phase.

    • Debenzylation: Dissolve the crude Benzyl Salbutamol (E) (e.g., 100 g) in methanol (e.g., 850 ml).[11]

    • Add 5% Palladium on carbon catalyst (e.g., 2.8 g) to the solution.[11]

    • Place the reaction mixture under a hydrogen atmosphere (35-45 psi) and heat to 35-40°C for 1-2 hours.[11]

    • After reaction completion, filter off the catalyst and wash with methanol.

    • Distill the combined filtrate and washings under vacuum to obtain crude Salbutamol base.

    • The crude base can be further purified, for instance, by stirring with ethyl acetate and filtering, or by conversion to a salt like Salbutamol Sulphate.[11]

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall process viability. The table below summarizes reported yields for key transformations in Salbutamol synthesis.

Step No.TransformationStarting MaterialProductReported Yield (%)Reference(s)
1Hydroxymethylation4-Hydroxyacetophenone1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one~75%[7]
2Bromination1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-oneα-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone~92% (with protection)[7]
3-5Amination, Reduction, & Deprotectionα-Bromo IntermediateSalbutamol30-40% (overall for these steps)[8]
-Overall Synthesis4-HydroxyacetophenoneSalbutamol Impurity F (related structure)15.2% (7 steps)[9]

Note: Yields can vary significantly based on reaction conditions, scale, and purification methods.

Biological Context: β2-Adrenergic Receptor Signaling Pathway

Salbutamol exerts its therapeutic effect by acting as an agonist at β2-adrenergic receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of airway smooth muscle cells.[1][12][13] Activation of this receptor initiates a signaling cascade that leads to muscle relaxation and bronchodilation.

G cluster_cell Airway Smooth Muscle Cell cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Salbutamol Salbutamol Salbutamol->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

References

Application Notes and Protocols: Catalytic Applications of Metal Complexes with 2-(Benzylamino)-2-methylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes featuring chiral amino alcohol ligands are of significant interest in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched compounds that are crucial for the pharmaceutical and fine chemical industries. This document focuses on the potential catalytic applications of metal complexes derived from 2-(benzylamino)-2-methylpropan-1-ol and its derivatives. While direct and extensive reports on the catalytic use of this specific ligand are limited in the surveyed scientific literature, its structural similarity to well-established chiral ligands allows for the formulation of protocols for key asymmetric transformations.

This document provides detailed methodologies for the synthesis of the ligand and its potential application in two major areas of asymmetric catalysis: the enantioselective addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation of ketones. The protocols and data presented are based on established procedures for structurally related systems and are intended to serve as a starting point for further research and development.

Synthesis of this compound Ligand

The synthesis of the parent ligand, this compound, can be achieved through a two-step process involving the formation of a Schiff base followed by its reduction.

Protocol 1: Synthesis of N-Benzyl-2-methylpropan-1-imine

This protocol describes the formation of the Schiff base intermediate.[1]

Materials:

  • Benzaldehyde

  • 2-Amino-2-methyl-1-propanol

  • Toluene or Ethanol (anhydrous)

  • Magnesium sulfate (anhydrous) or a Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1 equivalent) in toluene.

  • Add benzaldehyde (1 equivalent) dropwise to the stirred solution at room temperature.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solution to remove any drying agent if used, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-benzylidene-2-methylpropan-1-ol. The product can be purified by vacuum distillation if necessary.

Protocol 2: Reduction to this compound

Materials:

  • N-Benzyl-2-methylpropan-1-imine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the crude N-benzyl-2-methylpropan-1-imine (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the imine is fully consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by column chromatography or crystallization.

Ligand_Synthesis cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol Imine N-Benzyl-2-methylpropan-1-imine 2-Amino-2-methyl-1-propanol->Imine + Benzaldehyde (Toluene, Reflux) Benzaldehyde Benzaldehyde Benzaldehyde->Imine Ligand This compound Imine->Ligand + NaBH4 (Methanol) NaBH4 Sodium Borohydride (NaBH4) NaBH4->Ligand

Synthesis of this compound.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Chiral β-amino alcohols are effective ligands for titanium (IV) in catalyzing this transformation with high enantioselectivity.

General Workflow

The general workflow involves the in situ formation of the chiral titanium catalyst from titanium (IV) isopropoxide and the this compound ligand, followed by the addition of the aldehyde substrate and the diethylzinc reagent.

Diethylzinc_Addition_Workflow Ligand This compound Catalyst In situ formation of chiral Ti(IV) catalyst Ligand->Catalyst Ti_source Ti(OiPr)4 Ti_source->Catalyst Aldehyde Add Aldehyde Substrate Catalyst->Aldehyde Et2Zn Add Diethylzinc Aldehyde->Et2Zn Reaction Reaction at controlled temperature (e.g., 0 °C to RT) Et2Zn->Reaction Quench Quench with sat. NH4Cl (aq) Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purification Purification (e.g., chromatography) Workup->Purification Product Chiral Secondary Alcohol Purification->Product

Workflow for enantioselective diethylzinc addition.
Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is adapted from established procedures using other β-amino alcohol ligands.[2]

Materials:

  • This compound

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Diethylzinc (Et₂Zn) (e.g., 1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and argon or nitrogen atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2 mL) and stir to dissolve the ligand.

  • Add titanium (IV) isopropoxide (0.1 mmol, 10 mol%) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzaldehyde (1.0 mmol, 1 equivalent) to the reaction mixture.

  • Slowly add diethylzinc solution (2.0 mmol, 2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Illustrative Performance Data

The following table presents hypothetical data for the enantioselective addition of diethylzinc to various aldehydes, based on typical results obtained with similar β-amino alcohol ligands. Actual results may vary.

EntryAldehydeCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde100249095
24-Chlorobenzaldehyde100249297
34-Methoxybenzaldehyde100368592
4Cinnamaldehyde100248890
5Cyclohexanecarboxaldehyde1025487588

Application 2: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols, often using isopropanol or a formic acid/triethylamine mixture as the hydrogen source. Ruthenium (II) complexes with chiral diamine or amino alcohol ligands are highly effective catalysts for this transformation.

Proposed Catalytic Cycle

The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which then transfers a hydride to the ketone coordinated to the metal center in a stereoselective manner.

ATH_Cycle Precatalyst [Ru(II)-Ligand] Active_Catalyst [Ru-H]-Ligand Precatalyst->Active_Catalyst + H-donor - Acetone Ketone_Coord Ketone Coordination Active_Catalyst->Ketone_Coord + Ketone Hydride_Transfer Diastereoselective Hydride Transfer Ketone_Coord->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Chiral Alcohol Product_Release->Precatalyst

Proposed catalytic cycle for ATH of ketones.
Protocol 4: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is based on the well-established Noyori-type ATH systems.[3][4]

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Anhydrous dichloromethane (DCM) or Toluene

  • Schlenk tube and argon or nitrogen atmosphere setup

Procedure:

  • In a Schlenk tube under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol% Ru) and this compound (0.011 mmol, 1.1 mol%).

  • Add anhydrous, degassed isopropanol (5 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the in situ formation of the catalyst.

  • In a separate vial, prepare a solution of KOH (0.05 mmol, 5 mol%) in isopropanol (1 mL).

  • Add the basic isopropanol solution to the catalyst mixture.

  • Add acetophenone (1.0 mmol, 1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and stir.

  • Monitor the reaction progress by GC or TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Illustrative Performance Data

The following table presents hypothetical data for the asymmetric transfer hydrogenation of various ketones, based on typical results obtained with similar chiral amino alcohol ligands. Actual results may vary.

EntryKetoneS/C RatioBaseTime (h)Yield (%)ee (%)
1Acetophenone200:1KOH49896
2Propiophenone200:1KOH69594
34'-Chloroacetophenone200:1KOH3>9998
41-Tetralone200:1NaOiPr89291
52-Octanone200:1NaOiPr248589

Conclusion

While the catalytic applications of metal complexes with this compound are not yet widely documented, its structure suggests significant potential as a chiral ligand in asymmetric synthesis. The protocols provided herein for enantioselective diethylzinc addition and asymmetric transfer hydrogenation offer a robust starting point for researchers to explore the catalytic efficacy of this ligand. Further optimization of reaction conditions, including the choice of metal precursor, solvent, temperature, and base, will be crucial in unlocking the full potential of these catalyst systems. The modular nature of the ligand synthesis also allows for the preparation of derivatives with varied steric and electronic properties, opening avenues for fine-tuning catalyst performance for specific applications in pharmaceutical and chemical manufacturing.

References

Application Note & Protocol: N-benzylation of 2-amino-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed experimental procedure for the synthesis of N-benzyl-2-amino-2-methyl-1-propanol, a valuable intermediate in pharmaceutical and chemical research. The primary method detailed is reductive amination, a widely utilized and efficient method for the N-alkylation of amines. An alternative method, direct alkylation, is also briefly discussed.

Introduction

N-benzylation of 2-amino-2-methyl-1-propanol introduces a benzyl group onto the nitrogen atom, modifying its chemical properties for applications such as a chiral building block in the synthesis of pharmaceutically active compounds. Reductive amination offers a highly selective route for this transformation, proceeding through the formation of an intermediate imine from the reaction of 2-amino-2-methyl-1-propanol with benzaldehyde, which is then reduced in situ to the desired secondary amine. This method is generally preferred over direct alkylation with benzyl halides due to better control over the degree of alkylation and milder reaction conditions.[1][2]

Quantitative Data Summary

The following table summarizes representative data for the N-benzylation of 2-amino-2-methyl-1-propanol via reductive amination. These values are illustrative of typical outcomes for this type of reaction.

ParameterValue
Reactants
2-amino-2-methyl-1-propanol1.0 eq
Benzaldehyde1.1 eq
Sodium Borohydride (NaBH₄)1.5 eq
Solvent Methanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Yield 85-95%
Purity (by NMR) >98%
Melting Point 68-70 °C

Experimental Protocols

Method 1: Reductive Amination (Recommended)

This protocol describes the N-benzylation of 2-amino-2-methyl-1-propanol using benzaldehyde and sodium borohydride.

Materials:

  • 2-amino-2-methyl-1-propanol

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in methanol (10 mL per gram of amino alcohol).

  • Imine Formation: To the stirred solution, add benzaldehyde (1.1 eq) dropwise at room temperature. Stir the mixture for 1 hour to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water (20 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous layer, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyl-2-amino-2-methyl-1-propanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.

Method 2: Direct Alkylation

This method involves the direct reaction of 2-amino-2-methyl-1-propanol with a benzyl halide.

Materials:

  • 2-amino-2-methyl-1-propanol

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq) in a suitable solvent like acetonitrile or DMF.

  • Add benzyl bromide or benzyl chloride (1.0 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to isolate the desired N-benzylated product. It is important to note that this method may also yield the di-benzylated product.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 1. Dissolve 2-amino-2-methyl-1-propanol in Methanol Add_Benzaldehyde 2. Add Benzaldehyde (Imine Formation) Reactants->Add_Benzaldehyde 1 hr Reduction 3. Cool to 0°C and add NaBH4 (Reduction) Add_Benzaldehyde->Reduction Stir Stir 4. Stir at Room Temperature Reduction->Stir 4-6 hrs Quench 5. Quench with Water Stir->Quench Evaporate 6. Remove Methanol Quench->Evaporate Extract 7. Extract with CH2Cl2 Evaporate->Extract Wash 8. Wash with NaHCO3 and Brine Extract->Wash Dry 9. Dry with MgSO4 Wash->Dry Concentrate 10. Concentrate Dry->Concentrate Purify 11. Purify by Chromatography or Recrystallization Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure N-benzyl-2-amino- 2-methyl-1-propanol

Caption: Experimental workflow for the N-benzylation of 2-amino-2-methyl-1-propanol.

References

Application Notes and Protocols: The Use of 2-(Benzylamino)-2-methylpropan-1-ol Scaffold in the Development of CNS-Targeting Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective therapeutics for central nervous system (CNS) disorders remains a significant challenge in modern medicine. A key strategy in CNS drug discovery is the design of small molecules capable of crossing the blood-brain barrier and interacting with specific neurological targets. The 2-(Benzylamino)-2-methylpropan-1-ol scaffold has emerged as a promising structural motif for the generation of novel CNS-active compounds. Its inherent structural features, including a secondary amine and a primary alcohol, offer versatile points for chemical modification, enabling the synthesis of diverse compound libraries for screening against various CNS targets. This document provides detailed application notes and protocols for leveraging this scaffold in the development of multi-target ligands for neurodegenerative diseases, with a particular focus on Alzheimer's disease.

Application in Alzheimer's Disease Drug Discovery: A Multi-Target Approach

Recent research has highlighted the potential of derivatives of the this compound scaffold in addressing the complex pathology of Alzheimer's disease. Specifically, a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated as multi-target-directed ligands. These compounds have demonstrated the ability to simultaneously modulate key targets implicated in Alzheimer's disease progression:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: By inhibiting these enzymes, the derivatives can increase the levels of the neurotransmitter acetylcholine in the brain, a common symptomatic treatment strategy for Alzheimer's disease.

  • β-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-beta (Aβ) peptides that form senile plaques in the brains of Alzheimer's patients. Inhibition of BACE1 is a disease-modifying approach.

  • Amyloid-Beta (Aβ) Aggregation Inhibition: Preventing the aggregation of Aβ peptides into toxic oligomers and plaques is another critical disease-modifying strategy.

The ability of a single molecule to engage with multiple targets offers the potential for enhanced therapeutic efficacy and a more comprehensive treatment approach for complex neurodegenerative disorders.

Data Presentation

The following table summarizes the in vitro biological activity of a lead compound from the 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione series, referred to as Compound 12.

Target Enzyme/ProcessQuantitative Data
Acetylcholinesterase (AChE)IC50 = 3.33 µM
Butyrylcholinesterase (BuChE)IC50 > 50 µM
β-Secretase (BACE1)43.7% inhibition at 50 µM
Aβ Aggregation24.9% inhibition at 10 µM

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione Derivatives

This protocol describes a general method for the synthesis of the aforementioned derivatives, starting from commercially available materials.

Materials:

  • Potassium phthalimide

  • ω-bromoalk-1-ene (e.g., 4-bromobut-1-ene)

  • meta-chloroperoxybenzoic acid (mCPBA)

  • Substituted benzylamines

  • Dichloromethane (DCM)

  • n-propanol

  • Pyridine (catalytic amount)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Alkylation of Potassium Phthalimide:

    • Dissolve potassium phthalimide in a suitable solvent such as DMF.

    • Add the ω-bromoalk-1-ene dropwise at room temperature.

    • Stir the reaction mixture overnight.

    • Extract the product with an organic solvent and purify by column chromatography to yield the N-alkenylphthalimide.

  • Epoxidation:

    • Dissolve the N-alkenylphthalimide in DCM.

    • Add mCPBA portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution.

    • Dry the organic layer and concentrate under reduced pressure to obtain the epoxide.

  • Ring-Opening with Benzylamines:

    • Dissolve the epoxide in n-propanol.

    • Add the desired substituted benzylamine and a catalytic amount of pyridine.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivative.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method to determine AChE inhibitory activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in phosphate buffer (with a final DMSO concentration of <1%).

  • Assay Protocol:

    • To each well of a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of DTNB solution.

    • Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 3: In Vitro β-Secretase (BACE1) FRET Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay for measuring BACE1 activity.

Materials:

  • Recombinant human BACE1

  • BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)

  • Sodium acetate buffer (pH 4.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • Add the test compound and BACE1 enzyme to the wells of the microplate in sodium acetate buffer.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add the BACE1 FRET substrate to each well to start the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair at time zero and after a 60-minute incubation at 37°C.

  • Data Analysis:

    • Calculate the percentage of BACE1 inhibition for each test compound concentration compared to a control without inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 4: Amyloid-Beta (Aβ) Aggregation Assay

This protocol uses Thioflavin T (ThT) fluorescence to monitor the aggregation of Aβ peptides.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader with bottom-reading capabilities

Procedure:

  • Preparation of Aβ:

    • Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize to obtain a peptide film.

    • Reconstitute the peptide in the phosphate buffer to the desired concentration just before use.

  • Assay Protocol:

    • Add the test compound and the freshly prepared Aβ peptide solution to the wells of the microplate.

    • Add ThT solution to each well.

  • Fluorescence Monitoring:

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 48 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Calculate the percentage of inhibition of Aβ aggregation at a specific time point for each test compound concentration relative to the control.

Mandatory Visualizations

G APP Processing and Cholinergic Synapse cluster_0 Amyloidogenic Pathway cluster_1 Cholinergic Synapse cluster_2 Drug Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Ab Amyloid-beta (Aβ) C99->Ab γ-secretase cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation ACh_synthesis Acetyl-CoA + Choline ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh ACh->ACh_vesicle ACh_synapse Synaptic ACh ACh_vesicle->ACh_synapse Release Postsynaptic_receptor Postsynaptic Receptor ACh_synapse->Postsynaptic_receptor Binding AChE AChE ACh_synapse->AChE Degradation Choline_acetate Choline + Acetate AChE->Choline_acetate BACE1_Inhibitor BACE1 Inhibitor BACE1_Inhibitor->C99 Inhibits AChE_Inhibitor AChE Inhibitor AChE_Inhibitor->AChE Inhibits Aggregation_Inhibitor Aggregation Inhibitor Aggregation_Inhibitor->Plaques Inhibits

Caption: Simplified signaling pathways in Alzheimer's disease and points of therapeutic intervention.

G Experimental Workflow for CNS Drug Discovery cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis and Lead Identification Start Starting Materials Synth Synthesis of Derivatives Start->Synth Purify Purification and Characterization (NMR, MS) Synth->Purify AChE_assay AChE Inhibition Assay Purify->AChE_assay BACE1_assay BACE1 Inhibition Assay Purify->BACE1_assay Abeta_assay Aβ Aggregation Assay Purify->Abeta_assay Data IC50 and % Inhibition Determination AChE_assay->Data BACE1_assay->Data Abeta_assay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the synthesis and evaluation of CNS-targeting compounds.

Application Notes and Protocols for Enantioselective Transformations Using Catalysts Derived from Aminodiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for enantioselective transformations utilizing catalysts derived from chiral aminodiols. These catalysts have proven to be highly effective in a variety of asymmetric reactions, offering excellent yields and high levels of stereocontrol, which are critical in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Introduction

Chiral aminodiols are a privileged class of ligands and catalysts in asymmetric synthesis. Their utility stems from their defined stereochemistry, the presence of both Lewis basic (amino) and Lewis acidic/hydrogen-bond donating (hydroxyl) functionalities, and their ability to form well-organized, chiral transition states with substrates and reagents. This dual functionality allows for effective activation of electrophiles and nucleophiles, leading to high enantioselectivity in a range of carbon-carbon bond-forming reactions. This guide focuses on key applications, providing quantitative data and detailed methodologies to facilitate their implementation in a research and development setting.

Application Note 1: Enantioselective Addition of Diethylzinc to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. Chiral aminodiols are highly effective catalysts for the enantioselective addition of diethylzinc to a variety of aromatic and aliphatic aldehydes. The catalyst, typically generated in situ from the aminodiol and a titanium alkoxide, creates a chiral environment that directs the facial selectivity of the nucleophilic attack.

Quantitative Data Summary
EntryAldehydeCatalyst (mol%)LigandSolventTemp (°C)Yield (%)ee (%)Reference
1Benzaldehyde20Fructose-derived β-amino alcoholHexane010096 (S)[1]
24-Methoxybenzaldehyde10Pinane-based O-benzyl aminodiol (20)Toluene08092 (S)[2]
33-Methoxybenzaldehyde10Pinane-based O-benzyl aminodiol (20)Toluene07884 (S)[2]
44-Methoxybenzaldehyde10Pinane-based aminodiol (21)Toluene08385 (R)[2]
53-Methoxybenzaldehyde10Pinane-based aminodiol (21)Toluene09287 (R)[2]
6Cyclohexanecarboxaldehyde10Pinane-based aminodiol (21)Toluene08548 (R)[2]
71-Naphthaldehyde2Proline-derived aminodiol (4)Toluene09575.3 (R)[3]
Experimental Protocol: General Procedure for Enantioselective Addition of Diethylzinc to Aldehydes

This protocol is a general representation based on procedures described in the literature.[1][2]

Materials:

  • Chiral aminodiol ligand (e.g., 20 mol%)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.4 eq)

  • Anhydrous hexane or toluene

  • Aldehyde (1.0 eq)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 3.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the chiral aminodiol ligand.

  • Dissolve the ligand in anhydrous hexane (or toluene) (e.g., 0.25 mL per 20 mol% of ligand).

  • Add titanium(IV) isopropoxide (1.4 eq) to the solution and stir at room temperature for 30 minutes to allow for complex formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the aldehyde (1.0 eq) to the cooled solution.

  • Slowly add the diethylzinc solution (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Catalytic Cycle

Enantioselective_Addition cluster_0 Catalytic Cycle Catalyst_Formation Chiral Aminodiol Ligand + Ti(OiPr)4 Active_Catalyst Chiral Ti-Aminodiol Complex Catalyst_Formation->Active_Catalyst In situ generation Aldehyde_Coordination Aldehyde Coordination to Chiral Complex Active_Catalyst->Aldehyde_Coordination Aldehyde Et2Zn_Addition Diethylzinc Addition Aldehyde_Coordination->Et2Zn_Addition Et2Zn Product_Formation Formation of Chiral Alcohol Product Et2Zn_Addition->Product_Formation Enantioselective ethyl transfer Product_Formation->Active_Catalyst Catalyst regeneration End Product_Formation->End Start Start->Catalyst_Formation

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Application Note 2: Enantioselective Allylboration of Ketones

The asymmetric allylboration of ketones provides a direct route to chiral tertiary homoallylic alcohols, which are valuable building blocks in organic synthesis. Chiral diols, particularly BINOL derivatives, have been successfully employed as organocatalysts in this transformation. The catalyst facilitates the transfer of an allyl group from an allylboronate ester to the ketone in a highly enantioselective manner.

Quantitative Data Summary
EntryKetoneCatalyst (mol%)LigandSolventTemp (°C)Yield (%)ee (%)Reference
1Acetophenone15(S)-BINOLToluene/PhCF₃-359399[4]
21-Indanone15(S)-BINOLToluene/PhCF₃-359198[4]
32-Chloroacetophenone15(S)-3,3'-Br₂-BINOLToluene/PhCF₃-358597[4]
4Propiophenone15(S)-BINOLToluene/PhCF₃-358896[4]
Experimental Protocol: General Procedure for Asymmetric Allylboration of Ketones

This protocol is adapted from the supporting information provided by Schaus et al.[4]

Materials:

  • Chiral diol catalyst (e.g., (S)-BINOL, 15 mol%)

  • Anhydrous toluene and α,α,α-trifluorotoluene

  • Ketone (1.5 eq)

  • Allyldiisopropoxyborane (1.0 M solution in toluene, 1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In an oven-dried glass vessel equipped with a stir bar and under an Argon atmosphere, add the chiral diol catalyst (e.g., 0.075 mmol).

  • Add a mixture of anhydrous α,α,α-trifluorotoluene (3.75 mL) and toluene (0.75 mL).

  • Add the ketone (e.g., 0.75 mmol) to the solution.

  • Stir the mixture at room temperature for 5 minutes, then cool to -35 °C.

  • Slowly add the allyldiisopropoxyborane solution (0.5 mmol, 1.0 M in toluene) dropwise via syringe.

  • Stir the reaction mixture at -35 °C for 15 hours.

  • Quench the reaction at -35 °C by adding saturated aqueous NH₄Cl solution (5 mL).

  • Allow the biphasic mixture to warm to room temperature and stir for 10 minutes.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral tertiary homoallylic alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Experimental Workflow

Allylboration_Workflow cluster_workflow Experimental Workflow Start Prepare Reaction Vessel under Inert Atmosphere Add_Reagents Add Chiral Diol, Solvents, and Ketone Start->Add_Reagents Cooling Cool to -35 °C Add_Reagents->Cooling Add_Boronate Add Allyldiisopropoxyborane Cooling->Add_Boronate Reaction Stir at -35 °C for 15h Add_Boronate->Reaction Quench Quench with Saturated NH4Cl Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Determine Yield and ee Purification->Analysis

Caption: Workflow for the asymmetric allylboration of ketones.

Application Note 3: Organocatalytic Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral aminodiol derivatives, often in the form of their corresponding Lewis acidic complexes, can catalyze the enantioselective cycloaddition of dienes and dienophiles. The catalyst activates the dienophile and provides a chiral environment to direct the approach of the diene.

While specific examples using simple aminodiols as direct catalysts are less common in the initial search results than their use as ligands for metals, the principles of organocatalysis with chiral diols and related structures are well-established. For instance, imidazolidinone catalysts, derived from amino acids, are highly effective.

Logical Relationship in Asymmetric Diels-Alder Catalysis

Diels_Alder_Logic Catalyst Chiral Aminodiol-derived Catalyst Activation Activation of Dienophile (LUMO lowering) Catalyst->Activation Dienophile Dienophile (e.g., α,β-unsaturated aldehyde) Dienophile->Activation Transition_State Formation of Chiral Transition State Activation->Transition_State Diene Diene Diene->Transition_State Cycloaddition [4+2] Cycloaddition Transition_State->Cycloaddition Product Enantioenriched Cycloadduct Cycloaddition->Product

Caption: Logical flow of an aminodiol-catalyzed asymmetric Diels-Alder reaction.

Note: A detailed experimental protocol for a Diels-Alder reaction specifically catalyzed by a simple aminodiol was not prominently available in the initial search results. The provided diagram illustrates the general principle of activation.

References

Application Notes and Protocols: Synthetic Utility of 2-(Benzylamino)-2-methylpropan-1-ol in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-(benzylamino)-2-methylpropan-1-ol as a precursor for the synthesis of substituted oxazolidine heterocycles. The protocols are based on established chemical transformations of analogous N-substituted amino alcohols.

Application Note 1: Synthesis of 3-Benzyl-4,4-dimethyloxazolidine

This compound is an ideal precursor for the synthesis of N-benzyl substituted oxazolidines. The 1,2-amino alcohol functionality can readily undergo condensation with an aldehyde, such as formaldehyde, to form the five-membered oxazolidine ring. This reaction provides a straightforward route to the 3-benzyl-4,4-dimethyloxazolidine scaffold, a heterocyclic motif of interest in medicinal chemistry and as a synthetic intermediate.

The formation of the oxazolidine ring from an N-substituted amino alcohol and an aldehyde is a well-established transformation. For instance, ephedrine-like amines are known to react with aldehydes to form oxazolidine rings through the condensation of the amine with the aldehyde, followed by an intramolecular cyclization with the hydroxyl group.[1] This process typically involves the formation of an intermediate iminium ion, which then undergoes ring closure.[1]

Reaction Scheme: Oxazolidine Formation

The reaction proceeds via the condensation of the secondary amine with formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion. Subsequent intramolecular nucleophilic attack by the hydroxyl group closes the ring to form the stable oxazolidine product.

reaction_scheme reactant1 This compound plus1 + reactant1->plus1 reactant2 Formaldehyde intermediate Iminium Ion (Intermediate) reactant2->intermediate Condensation - H2O plus1->reactant2 product 3-Benzyl-4,4-dimethyloxazolidine intermediate->product Intramolecular Cyclization

Caption: Synthesis of 3-Benzyl-4,4-dimethyloxazolidine.

Table 1: Key Experimental Parameters
ParameterTypical Value/RangeNotes
Reactant Ratio 1.0 : 1.1-1.5A slight excess of formaldehyde is often used to ensure complete consumption of the amino alcohol.
Solvent Methanol, Ethanol, DCMAnhydrous solvents are preferred to minimize side reactions.
Temperature 0 °C to Room Temp.The reaction is typically exothermic and may require initial cooling.
Reaction Time 1 - 6 hoursMonitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Catalyst None (often spontaneous)The reaction can be catalyzed by mild acid or base, but is frequently spontaneous.
Work-up Evaporation, ExtractionSimple removal of solvent followed by extraction to isolate the product.

Experimental Protocol: Synthesis of 3-Benzyl-4,4-dimethyloxazolidine

This protocol describes a representative procedure for the synthesis of 3-benzyl-4,4-dimethyloxazolidine based on analogous chemical reactions.

Materials and Reagents:
  • This compound

  • Formaldehyde (37% solution in water or paraformaldehyde)

  • Anhydrous Methanol

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (Brine)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:
  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 1.79 g).

  • Dissolution: Dissolve the starting material in 20 mL of anhydrous methanol. Stir until a clear solution is obtained.

  • Reagent Addition: While stirring, add formaldehyde (e.g., 12 mmol, 1.0 mL of a 37% aqueous solution) dropwise to the solution. If using paraformaldehyde, it should be cracked to formaldehyde gas or used in a solvent where it can depolymerize.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the spot corresponding to the starting amino alcohol has disappeared.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 30 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Final Concentration: Evaporate the solvent from the filtrate to yield the crude 3-benzyl-4,4-dimethyloxazolidine.

  • Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target oxazolidine.

workflow start Dissolve Amino Alcohol in Solvent add_reagent Add Formaldehyde start->add_reagent react Stir at Room Temp. (Monitor by TLC) add_reagent->react workup Solvent Evaporation react->workup extract Aqueous Work-up (DCM/Water/Brine) workup->extract dry Dry Organic Layer (Na2SO4 / MgSO4) extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify product Final Product: 3-Benzyl-4,4-dimethyloxazolidine purify->product

Caption: General workflow for oxazolidine synthesis.

References

Application Notes and Protocols for Pilot Plant Scale-Up Synthesis of 2-(Benzylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-(benzylamino)-2-methylpropan-1-ol, a key intermediate in the pharmaceutical industry. The described process is designed for pilot plant production, focusing on a two-step synthetic route that is efficient, scalable, and incorporates safety and environmental considerations. The protocols are intended for use by researchers, scientists, and drug development professionals with experience in chemical synthesis and process scale-up.

The synthesis involves the initial formation of N-benzyl-2-methylpropan-1-imine through the condensation of isobutyraldehyde and benzylamine, followed by the reduction of the imine intermediate to the target compound, this compound.

Synthetic Pathway Overview

The overall synthetic pathway is a two-step process:

  • Step 1: Imine Formation. Condensation reaction between isobutyraldehyde and benzylamine to form N-benzyl-2-methylpropan-1-imine. Water is removed during this step to drive the reaction to completion.

  • Step 2: Reductive Amination. Reduction of the N-benzyl-2-methylpropan-1-imine intermediate to the final product, this compound, using a suitable reducing agent such as sodium borohydride.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Isobutyraldehyde Isobutyraldehyde Condensation Condensation Isobutyraldehyde->Condensation Benzylamine Benzylamine Benzylamine->Condensation N-benzyl-2-methylpropan-1-imine N-benzyl-2-methylpropan-1-imine Condensation->N-benzyl-2-methylpropan-1-imine Water Water Condensation->Water by-product Reduction Reduction N-benzyl-2-methylpropan-1-imine->Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->Reduction This compound This compound Reduction->this compound

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Pilot Plant Synthesis of N-benzyl-2-methylpropan-1-imine

This protocol describes the synthesis of the imine intermediate in a 100 L reactor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Isobutyraldehyde72.117.21 kg100
Benzylamine107.1510.72 kg100
Toluene92.1450 L-
Anhydrous Magnesium Sulfate120.3715.0 kg124.6

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Dean-Stark trap (optional, if not using a drying agent)

  • Charging vessels for reactants and solvent

  • Filtration unit

  • Rotary evaporator (for solvent removal, if necessary for smaller scale workup) or vacuum distillation setup

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging of Reactants:

    • Charge the reactor with 50 L of toluene.

    • Under continuous stirring, add 10.72 kg of benzylamine to the reactor.

    • Slowly add 7.21 kg of isobutyraldehyde to the mixture over a period of 30-60 minutes. An exotherm may be observed; maintain the temperature below 40°C.

  • Dehydration and Reaction:

    • Add 15.0 kg of anhydrous magnesium sulfate to the reaction mixture to act as a dehydrating agent.[1]

    • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain reflux for 4-6 hours.[1]

  • In-process Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC to confirm the consumption of starting materials.

  • Work-up:

    • Once the reaction is complete, cool the reactor contents to room temperature.

    • Filter the reaction mixture to remove the magnesium sulfate. Wash the filter cake with a small amount of toluene.

    • Transfer the filtrate to a suitable distillation setup.

  • Purification:

    • Remove the toluene under reduced pressure.[1]

    • Purify the crude N-benzyl-2-methylpropan-1-imine by vacuum distillation.[1]

Expected Yield: 85-95% Purity (by GC): >98%

Step 2: Pilot Plant Reduction of N-benzyl-2-methylpropan-1-imine

This protocol describes the reduction of the imine intermediate to the final product in a 100 L reactor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-benzyl-2-methylpropan-1-imine161.2516.13 kg100
Methanol32.0460 L-
Sodium Borohydride (NaBH₄)37.835.67 kg150
Water18.02As needed-
Dichloromethane84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Equipment:

  • 100 L glass-lined reactor with overhead stirrer and temperature probe

  • Ice bath or cooling system for the reactor

  • Charging vessel for the reducing agent

  • Extraction vessel (if separate from the reactor)

  • Distillation setup for solvent removal

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean and dry.

  • Charging of Reactants:

    • Charge the reactor with 16.13 kg of N-benzyl-2-methylpropan-1-imine and 60 L of methanol.

    • Cool the solution to 0-5°C using an ice bath or reactor cooling system.[2]

  • Reduction:

    • Slowly add 5.67 kg of sodium borohydride in portions to the stirred solution, maintaining the temperature below 10°C.[2]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[2]

  • In-process Monitoring: Monitor the reaction by TLC or GC-MS until the imine is completely consumed.[2]

  • Quenching:

    • Carefully and slowly quench the reaction by the addition of water. Be aware of hydrogen gas evolution.

  • Work-up and Extraction:

    • Remove the bulk of the methanol under reduced pressure.

    • Add water to the residue and extract the product with dichloromethane (3 x 20 L).[2]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[2]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

  • Purification:

    • If necessary, the crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Expected Yield: 80-90% Purity (by HPLC): >99%

Data Presentation

Table 1: Stoichiometry and Molar Ratios for Pilot Plant Synthesis

StepReactantMolar Ratio (with respect to limiting reagent)
1: Imine FormationIsobutyraldehyde1.0
Benzylamine1.0
2: ReductionN-benzyl-2-methylpropan-1-imine1.0
Sodium Borohydride1.5

Table 2: Key Process Parameters and Expected Outcomes

ParameterStep 1: Imine FormationStep 2: Reduction
Solvent TolueneMethanol
Reaction Temperature 110°C (Reflux)0-5°C (addition), then RT
Reaction Time 4-6 hours2-4 hours
Purification Method Vacuum DistillationExtraction, optional distillation/recrystallization
Expected Yield 85-95%80-90%
Expected Purity >98% (GC)>99% (HPLC)

Safety and Environmental Considerations

  • Handling of Reagents: Isobutyraldehyde and benzylamine are corrosive and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Toluene and methanol are flammable and should be kept away from ignition sources. Sodium borohydride is a reactive solid that can release hydrogen gas upon contact with water or acids; it should be handled with care.

  • Reaction Hazards: The initial mixing of isobutyraldehyde and benzylamine can be exothermic. The quenching of the sodium borohydride reaction generates hydrogen gas, which is highly flammable. Ensure adequate ventilation and perform these steps slowly and with cooling.

  • Waste Disposal: Organic solvents should be collected and disposed of as hazardous waste. Aqueous waste should be neutralized before disposal. Consult local regulations for proper waste management.

Workflow and Logic Diagrams

G Start Start Prepare Reactor Prepare Reactor Start->Prepare Reactor Charge Toluene and Benzylamine Charge Toluene and Benzylamine Prepare Reactor->Charge Toluene and Benzylamine Add Isobutyraldehyde Add Isobutyraldehyde Charge Toluene and Benzylamine->Add Isobutyraldehyde Add Drying Agent Add Drying Agent Add Isobutyraldehyde->Add Drying Agent Heat to Reflux Heat to Reflux Add Drying Agent->Heat to Reflux Monitor Reaction Monitor Reaction Heat to Reflux->Monitor Reaction Monitor Reaction->Heat to Reflux Incomplete Cool to RT Cool to RT Monitor Reaction->Cool to RT Complete Filter Filter Cool to RT->Filter Distill Distill Filter->Distill Imine Intermediate Imine Intermediate Distill->Imine Intermediate

Caption: Experimental workflow for the synthesis of N-benzyl-2-methylpropan-1-imine.

G Imine Intermediate Imine Intermediate Charge Imine and Methanol Charge Imine and Methanol Imine Intermediate->Charge Imine and Methanol Cool to 0-5 C Cool to 0-5 C Charge Imine and Methanol->Cool to 0-5 C Add NaBH4 Add NaBH4 Cool to 0-5 C->Add NaBH4 Warm to RT Warm to RT Add NaBH4->Warm to RT Monitor Reaction Monitor Reaction Warm to RT->Monitor Reaction Monitor Reaction->Warm to RT Incomplete Quench with Water Quench with Water Monitor Reaction->Quench with Water Complete Solvent Removal Solvent Removal Quench with Water->Solvent Removal Extract with DCM Extract with DCM Solvent Removal->Extract with DCM Wash and Dry Wash and Dry Extract with DCM->Wash and Dry Concentrate Concentrate Wash and Dry->Concentrate Final Product Final Product Concentrate->Final Product

Caption: Experimental workflow for the reduction to this compound.

References

Troubleshooting & Optimization

Technical Support Center: 2-(Benzylamino)-2-methylpropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Benzylamino)-2-methylpropan-1-ol, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary method for synthesizing this compound?

The most common and direct method is the reductive amination of benzaldehyde with 2-amino-2-methylpropan-1-ol.[1] This process typically involves two key steps:

  • Imine Formation: The primary amine (2-amino-2-methylpropan-1-ol) reacts with the aldehyde (benzaldehyde) to form a Schiff base, or imine, with the elimination of water.

  • Reduction: The intermediate imine is then reduced to the final secondary amine product, this compound.

These steps can be performed sequentially or in a one-pot reaction, depending on the choice of reducing agent.[2][3]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield is a frequent issue that can stem from several factors. The following decision tree and explanations can help diagnose the problem.

TroubleshootingYield start Low Product Yield q1 Was imine formation incomplete? start->q1 s1_1 Cause: Reversible reaction equilibrium favors starting materials. q1->s1_1 Yes q2 Was the reducing agent appropriate? q1->q2 No s1_2 Solution: - Use a dehydrating agent (e.g., molecular sieves). - Employ azeotropic distillation with a Dean-Stark trap. s1_1->s1_2 s2_1 Cause: Aldehyde was reduced to benzyl alcohol before imine formation. q2->s2_1 Yes q3 Were side reactions observed? q2->q3 No s2_2 Solution: - Use a milder, imine-selective reductant like NaBH(OAc)3. - If using NaBH4, allow sufficient time for imine formation before adding the reductant. s2_1->s2_2 s3_1 Cause: Impurities or incorrect stoichiometry leading to byproducts. q3->s3_1 Yes s3_2 Solution: - Use pure, freshly distilled benzaldehyde. - Maintain a 1:1 molar ratio of reactants. - Control reaction temperature. s3_1->s3_2

Caption: Troubleshooting decision tree for low yield in synthesis.

  • Incomplete Imine Formation: The condensation of the amine and aldehyde is a reversible reaction.[4] If the water byproduct is not removed, the equilibrium may not favor the imine, leading to a low concentration of the intermediate for the reduction step. Using dehydrating agents like molecular sieves or removing water via azeotropic distillation can significantly improve yields.[1][3]

  • Choice of Reducing Agent: A crucial factor is selecting a reducing agent that preferentially reduces the imine over the starting aldehyde.[5]

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can also reduce benzaldehyde to benzyl alcohol.[6] To avoid this side reaction, it is best to first ensure complete imine formation and then add the NaBH₄.[6]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reagent that is often preferred for one-pot reductive aminations because it reduces imines much faster than aldehydes, minimizing the formation of benzyl alcohol.[2][5][6]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time must be optimized. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are common solvents.[1][2] Reactions are often run at room temperature.

Q3: What are the potential side reactions and byproducts?

The main side reaction is the reduction of benzaldehyde to benzyl alcohol by the hydride reagent. This is more prevalent when using less selective reducing agents like sodium borohydride without careful control of the reaction sequence.[6] Another potential issue is the hydrolysis of the imine product back to the starting materials if water is present during workup.[7]

Q4: How can I monitor the reaction's progress?

The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the benzaldehyde spot and the appearance of the product spot, confirming the reaction is proceeding to completion.

Q5: What is the recommended method for purifying the final product?

For many applications, the crude product obtained after an aqueous workup and solvent evaporation can be of sufficient purity.[1] For higher purity, the following methods can be used:

  • Aqueous Workup: The reaction mixture is typically quenched with a saturated aqueous solution like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) and extracted with an organic solvent (e.g., Ethyl Acetate).[1]

  • Column Chromatography: For small-scale purification, silica gel column chromatography can be employed to separate the product from any unreacted starting materials or byproducts.

  • Vacuum Distillation: On a larger scale, fractional distillation under reduced pressure is an effective method for purifying the final liquid product.

Data on Reaction Conditions

The choice of reagents and conditions significantly impacts the reaction outcome. The table below summarizes different protocols found in the literature for this synthesis.

ReactantsReducing Agent (equiv.)Dehydrating AgentSolventTimeYieldReference
Benzaldehyde, 2-Amino-2-methylpropan-1-ol (1:1)NaBH(OAc)₃ (2.8)None (one-pot)DCE3 h62%[1]
Benzaldehyde, 2-Amino-2-methylpropan-1-ol (1:1)NaBH₄ (1.2)5Å Molecular SievesCH₂Cl₂/MeOH4 h96%[1]

Experimental Protocols

Below are two detailed methodologies for the synthesis of this compound.

Protocol 1: Two-Step Synthesis using Molecular Sieves and NaBH₄

This protocol separates the imine formation and reduction steps to maximize yield by preventing the premature reduction of benzaldehyde.

Workflow1 cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup & Isolation a 1. Mix 2-amino-2-methylpropan-1-ol, molecular sieves, and CH2Cl2. b 2. Add benzaldehyde dropwise. a->b c 3. Stir at room temperature for 3 hours. b->c filt 4. Filter mixture through cotton. c->filt d 5. Add Methanol (MeOH). e 6. Add NaBH4 portion-wise. d->e f 7. Stir at room temperature for 1 hour. e->f g 8. Quench with sat. aq. NH4Cl. f->g h 9. Concentrate, add NaOH (1M), and extract with EtOAc. g->h i 10. Dry organic layers and concentrate to yield product. h->i filt->d

Caption: Experimental workflow for the two-step synthesis protocol.

Materials:

  • 2-Amino-2-methylpropan-1-ol (3.0 g, 33.7 mmol)

  • Benzaldehyde (3.4 mL, 33.7 mmol)

  • 5Å Molecular Sieves (5 g)

  • Dichloromethane (CH₂Cl₂), anhydrous (30 mL)

  • Methanol (MeOH), anhydrous (20 mL)

  • Sodium borohydride (NaBH₄) (1.5 g, 40.4 mmol)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred mixture of 2-amino-2-methylpropan-1-ol (1.0 eq) and 5Å molecular sieves in anhydrous CH₂Cl₂ at room temperature, add benzaldehyde (1.0 eq) dropwise.[1]

  • Stir the resulting mixture at room temperature for 3 hours to facilitate imine formation.[1]

  • Filter the mixture through a pad of cotton to remove the molecular sieves and concentrate the filtrate under reduced pressure.[1]

  • Dissolve the residue in anhydrous MeOH.[1]

  • Carefully add NaBH₄ (1.2 eq) in portions to the solution and stir at room temperature for 1 hour.[1]

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.[1]

  • Concentrate the mixture to remove the methanol, then add 1M NaOH and extract with Ethyl Acetate (EtOAc).[1]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product (Reported Yield: 96%).[1]

Protocol 2: One-Pot Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method is a more streamlined one-pot procedure that leverages the selectivity of NaBH(OAc)₃.

ReactionPathway reactants Benzaldehyde + 2-Amino-2-methylpropan-1-ol imine Imine Intermediate (in situ) reactants->imine Condensation (-H2O) product This compound imine->product Reduction [NaBH(OAc)3]

Caption: Reaction pathway for the one-pot reductive amination.

Materials:

  • 2-Amino-2-methylpropan-1-ol (1 g, 11.22 mmol)

  • Benzaldehyde (1.31 g, 12.34 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (6.66 g, 31.4 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (15 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-amino-2-methylpropan-1-ol (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCE in a round-bottom flask at room temperature.[1]

  • Add sodium triacetoxyborohydride (2.8 eq) to the mixture in portions.[1]

  • Stir the reaction mixture for 3 hours at room temperature.[1]

  • Dilute the mixture with EtOAc and wash with a saturated aqueous solution of NaHCO₃.[1]

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product (Reported Yield: 62%).[1] The product can be used without further purification or purified by chromatography if necessary.[1]

References

Technical Support Center: Purification of 2-(Benzylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Benzylamino)-2-methylpropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination?

A1: Crude this compound synthesized from 2-amino-2-methylpropan-1-ol and benzaldehyde typically contains:

  • Unreacted Starting Materials: Benzaldehyde and 2-amino-2-methylpropan-1-ol.

  • Intermediate: The corresponding N-benzylidene-2-methylpropan-1-amine (the Schiff base/imine intermediate).

  • Side-Products: Byproducts from the self-condensation of benzaldehyde, such as benzyl alcohol and benzoic acid (if air oxidation occurs).

Q2: What is the physical state and solubility of this compound?

A2: It is typically an off-white solid with a melting point of 68-70 °C.[1] It is soluble in polar organic solvents such as chloroform, DMSO, and methanol.[1]

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques are:

  • Recrystallization: Ideal for solid crude products to remove small amounts of impurities.

  • Column Chromatography: Effective for separating the desired product from starting materials and byproducts, especially for oily or highly impure samples.

  • Vacuum Distillation: Suitable for thermally stable compounds, but given the high predicted boiling point, this should be performed under high vacuum to prevent decomposition.

Troubleshooting Guides

Recrystallization Issues

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point. To resolve this:

  • Increase the amount of solvent: The solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

  • Lower the cooling temperature slowly: Rapid cooling can promote oiling. Let the solution cool to room temperature undisturbed before placing it in an ice bath.

  • Change the solvent system: The chosen solvent may be too good of a solvent. Try a different solvent or a two-solvent system where the compound is less soluble.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites for crystal growth.

Q5: I have poor recovery after recrystallization. How can I improve the yield?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling for too short a time: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

  • Premature crystallization: If the product crystallizes on the filter paper during hot filtration, pre-heat your funnel and filter paper and use a slight excess of hot solvent.

  • Washing with room temperature solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Column Chromatography Issues

Q6: My compound is streaking or tailing on the TLC plate and column. How can I fix this?

A6: Streaking is a common problem with basic compounds like amines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.

  • Add a basic modifier to the eluent: Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.

Q7: I can't separate my product from a close-running impurity. What should I try?

A7: To improve separation:

  • Optimize the eluent system: Try a less polar solvent system to increase the retention time and potentially improve separation. Running a gradient elution can also be effective.

  • Use a longer column: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.

  • Try a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase (C18) silica gel.

Vacuum Distillation Issues

Q8: My compound seems to be decomposing during vacuum distillation. What can I do?

A8: Decomposition during distillation is often due to excessive temperature.

  • Increase the vacuum: A lower pressure will decrease the boiling point of your compound. Ensure your vacuum system is free of leaks and can achieve a high vacuum.

  • Use a short-path distillation apparatus: This minimizes the distance the compound has to travel, reducing the time it is exposed to high temperatures.

Data Presentation

PropertyValueReference
Molecular FormulaC₁₁H₁₇NO[2]
Molecular Weight179.26 g/mol [2]
Melting Point68-70 °C[1]
Predicted Boiling Point (atm)300.8 ± 17.0 °C[1]
SolubilityChloroform, DMSO, Methanol[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid just dissolves. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). A gradient from low to high polarity is often effective. Crucially, add 0.5-1% triethylamine to the eluent mixture to prevent tailing.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column, starting with a low polarity eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Vacuum Distillation
  • Apparatus: Set up a short-path distillation apparatus with a vacuum adapter, a receiving flask, and a cold trap.

  • Heating: Use a heating mantle with a stirrer to ensure even heating.

  • Vacuum: Connect a vacuum pump and ensure all joints are well-sealed. A typical vacuum for high-boiling compounds is below 1 mmHg.

  • Distillation: Slowly heat the crude product under vacuum. Collect the fraction that distills at a constant temperature. The boiling point at reduced pressure will be significantly lower than the atmospheric boiling point. For a compound with a boiling point of 300 °C at 760 mmHg, the estimated boiling point at 1 mmHg is approximately 120-140 °C.

  • Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified liquid product.

Mandatory Visualization

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Solid chromatography Column Chromatography crude->chromatography Oil or Solid distillation Vacuum Distillation crude->distillation Liquid or Low-Melting Solid pure_product Pure Product recrystallization->pure_product chromatography->pure_product distillation->pure_product

Caption: General purification workflow for crude this compound.

troubleshooting_chromatography start Streaking/Tailing on TLC/Column? add_base Add 0.5-1% Triethylamine to Eluent start->add_base Yes problem_solved Problem Resolved start->problem_solved No change_sp Use Alumina (neutral/basic) Stationary Phase add_base->change_sp If still issues add_base->problem_solved change_sp->problem_solved

Caption: Troubleshooting guide for streaking in chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for Benzylamine and 2-Amino-2-Methyl-1-Propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-benzyl-2-amino-2-methyl-1-propanol, a reaction of interest to researchers, scientists, and drug development professionals. The primary synthetic route discussed is the reductive amination of benzaldehyde with 2-amino-2-methyl-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-benzyl-2-amino-2-methyl-1-propanol?

A1: The most common and efficient method is the reductive amination of benzaldehyde with 2-amino-2-methyl-1-propanol. This reaction proceeds in two main steps: the formation of a Schiff base (imine) intermediate, followed by its reduction to the final secondary amine product. This can often be performed as a one-pot synthesis.[1][2][3]

Q2: What are the key starting materials for the synthesis of N-benzyl-2-amino-2-methyl-1-propanol via reductive amination?

A2: The key precursors are benzaldehyde and 2-amino-2-methyl-1-propanol.[4]

Q3: What are some common reducing agents used for this type of reductive amination?

A3: Several reducing agents can be used, with varying selectivity and reactivity. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3] Each has its advantages and disadvantages regarding safety, cost, and substrate compatibility.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small samples from the reaction mixture over time, you can track the disappearance of the starting materials and the appearance of the imine intermediate and the final amine product.

Q5: What are the typical purification methods for N-benzyl-2-amino-2-methyl-1-propanol?

A5: The final product can be purified by column chromatography on silica gel or by distillation under reduced pressure. Acid-base extraction can also be employed to separate the amine product from non-basic impurities.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-benzyl-2-amino-2-methyl-1-propanol via reductive amination.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction pH.1. Ensure anhydrous conditions to favor imine formation. Consider using a dehydrating agent like molecular sieves or a Dean-Stark trap to remove water. 2. Use a fresh batch of the reducing agent. Test its activity on a simpler substrate if in doubt. 3. Adjust the pH to a mildly acidic range (pH 4-6) to facilitate imine formation without protonating the amine starting material.[3]
Formation of Side Products 1. Reduction of benzaldehyde to benzyl alcohol. 2. Over-alkylation of the product (formation of a tertiary amine). 3. Aldol condensation of benzaldehyde.1. Use a milder reducing agent that selectively reduces the imine over the aldehyde, such as NaBH₃CN or NaBH(OAc)₃.[3] Alternatively, pre-form the imine before adding a stronger reducing agent like NaBH₄.[1] 2. This is less likely when starting with a primary amine, but can be minimized by using a 1:1 stoichiometry of the amine and aldehyde. 3. This is generally a minor side reaction but can be suppressed by maintaining a neutral or slightly acidic pH and moderate reaction temperatures.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Steric hindrance from the 2-amino-2-methyl-1-propanol.1. Monitor the reaction by TLC or GC and allow it to proceed until the starting materials are consumed. A moderate increase in temperature may be necessary. 2. For sterically hindered amines, longer reaction times may be required. The use of a Lewis acid catalyst such as Ti(OiPr)₄ can sometimes facilitate the reaction.[3]
Difficult Product Isolation 1. Emulsion formation during aqueous workup. 2. Co-elution of product and impurities during chromatography.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.

Experimental Protocols

Representative Protocol for Reductive Amination using Sodium Borohydride

Materials:

  • Benzaldehyde

  • 2-Amino-2-methyl-1-propanol

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, to adjust pH)

  • Diethyl ether or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and 2-amino-2-methyl-1-propanol (1.0-1.2 eq) in anhydrous methanol.

    • Stir the mixture at room temperature. The progress of imine formation can be monitored by TLC or GC. This step may take from 30 minutes to a few hours. For sterically hindered amines, the addition of a catalytic amount of acetic acid can facilitate imine formation.

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC or GC.

  • Workup and Isolation:

    • Quench the reaction by slowly adding water or saturated sodium bicarbonate solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude N-benzyl-2-amino-2-methyl-1-propanol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis start Start imine_formation Imine Formation (Benzaldehyde + 2-Amino-2-methyl-1-propanol in Methanol) start->imine_formation reduction Reduction (Addition of NaBH4) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Chromatography or Distillation) workup->purification product Final Product: N-benzyl-2-amino-2-methyl-1-propanol purification->product

Caption: Experimental workflow for the synthesis of N-benzyl-2-amino-2-methyl-1-propanol.

troubleshooting_logic start Low Yield or Incomplete Reaction check_imine Check Imine Formation (TLC/GC) start->check_imine check_reductant Check Reducing Agent Activity start->check_reductant check_conditions Review Reaction Conditions (Time, Temp, pH) start->check_conditions incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine inactive_reductant Inactive Reducing Agent check_reductant->inactive_reductant suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions

Caption: Troubleshooting logic for low-yield reductive amination reactions.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Catalytic Reactions Using Catalyst Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing low conversion rates in catalytic reactions, with a specific focus on the use of catalyst derivatives.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low conversion rates when using catalyst derivatives. The guides are presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question: My reaction with a new catalyst derivative shows a significantly lower conversion rate compared to the parent catalyst. What are the primary areas I should investigate?

Answer: When a catalyst derivative underperforms compared to its parent catalyst, the issue often lies in one of three areas: the catalyst's intrinsic properties, the reaction conditions, or the presence of deactivating agents. A systematic investigation is key to identifying the root cause.

1. Catalyst Integrity and Activity

The modification made to the parent catalyst to create the derivative can sometimes inadvertently introduce instability or reduce its intrinsic activity under the reaction conditions.

  • Potential Cause: The catalyst derivative is not stable under the reaction conditions (e.g., temperature, solvent, pH).

    • Troubleshooting Steps:

      • Characterize the Catalyst Post-Reaction: Isolate the catalyst after the reaction and analyze it using techniques like NMR, IR, and mass spectrometry to check for any structural changes or degradation.

      • Examine Catalyst Solubility and Homogeneity: For homogeneous catalysts, ensure the derivative remains fully dissolved throughout the reaction. For heterogeneous catalysts, check for leaching of the active component into the solution.

      • Review the Literature: Check for any known stability issues with the class of compounds your derivative belongs to.

  • Potential Cause: The electronic or steric properties of the modifying group are unfavorable for the catalytic cycle.

    • Troubleshooting Steps:

      • Evaluate Electronic Effects: An electron-withdrawing group on a ligand can sometimes slow down a crucial oxidative addition step, while a bulky substituent might hinder substrate binding.[1][2] Consider synthesizing a small library of derivatives with varying electronic and steric properties to establish a structure-activity relationship.

      • Computational Modeling: If available, use computational methods to model the catalytic cycle with the derivative to identify any high-energy transition states or intermediates.

2. Reaction Conditions

The optimal reaction conditions for a catalyst derivative may differ significantly from those of the parent catalyst.

  • Potential Cause: The reaction temperature is not optimal for the catalyst derivative.

    • Troubleshooting Steps: Screen a range of temperatures. While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition.[3] A temperature screening study is crucial.

  • Potential Cause: The solvent is not suitable for the catalyst derivative.

    • Troubleshooting Steps: The solubility and stability of the derivative can be highly solvent-dependent. Perform a solvent screen, considering polarity, coordinating ability, and potential for side reactions.

  • Potential Cause: The catalyst or substrate concentration is not optimized.

    • Troubleshooting Steps: Systematically vary the catalyst loading and substrate concentration. Low catalyst loading may be insufficient, while high concentrations can sometimes lead to catalyst aggregation or substrate inhibition.

3. Catalyst Deactivation

Catalyst derivatives may have different susceptibilities to deactivation compared to their parent compounds.

  • Potential Cause: The catalyst derivative is being poisoned by impurities in the substrate, solvent, or gas streams.

    • Troubleshooting Steps:

      • Purify Reagents: Ensure all starting materials, solvents, and gases are of high purity. Common poisons include sulfur, nitrogen compounds, and heavy metals.

      • "Poisoning" Experiment: Intentionally add a suspected poison in a small amount to a reaction with the parent catalyst to see if it reproduces the low conversion.

  • Potential Cause: The catalyst derivative is prone to forming inactive dimers or oligomers.

    • Troubleshooting Steps: Analyze the catalyst solution during the reaction by techniques like in-situ NMR or UV-Vis spectroscopy to monitor the catalyst's state. Changing the solvent or the concentration might prevent aggregation.

  • Potential Cause: The reaction product is inhibiting the catalyst derivative.

    • Troubleshooting Steps: Add a small amount of the final product to the start of the reaction. If the initial reaction rate decreases, product inhibition is a likely cause.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my catalyst derivative is deactivating during the reaction?

A1: You can monitor the reaction progress over time. If the reaction starts at a reasonable rate and then slows down or stops before completion, catalyst deactivation is a likely cause. To confirm this, you can take aliquots from the reaction at different time points and analyze the catalyst's structure and the concentration of reactants and products.

Q2: What is the first step I should take if I observe a low conversion rate?

A2: The first step is to ensure the integrity of your reagents and the experimental setup. Re-run the reaction with freshly purified starting materials and solvents, and double-check all experimental parameters such as temperature and stirring rate. If the problem persists, begin a systematic investigation of the catalyst, reaction conditions, and potential deactivation pathways as outlined in the troubleshooting guide.

Q3: Can a minor modification to a catalyst ligand really have a large impact on conversion rate?

A3: Yes, even small changes to a ligand can have a profound effect on the catalyst's activity and stability.[1][2] Modifications can alter the electronic environment of the metal center, affecting its reactivity, or change the steric bulk around the metal, influencing substrate binding and product release.

Q4: My reaction is producing byproducts instead of the desired product. What should I do?

A4: The formation of byproducts suggests that alternative reaction pathways are competing with your desired transformation. Try to identify the byproducts using analytical techniques like GC-MS or LC-MS. Understanding the structure of the byproducts can provide clues about the undesired reaction pathways. To favor the desired reaction, you may need to adjust the reaction conditions (e.g., lower the temperature, change the solvent) or modify the catalyst derivative to enhance its selectivity.

Q5: I suspect my catalyst is being poisoned. How can I identify the poison?

A5: Identifying an unknown catalyst poison can be challenging. Start by analyzing your starting materials, solvents, and any gases used for common impurities. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can detect trace metal impurities. If you suspect a particular class of compounds (e.g., thiols), you can try adding a scavenger for that class of compounds to your reaction mixture.

Data Presentation

Table 1: Effect of Ligand Substitution on Catalyst Performance in a Suzuki Coupling Reaction

Catalyst Derivative (Ligand)Electron-Donating/Withdrawing Nature of SubstituentConversion (%)Turnover Number (TON)
Parent Catalyst (Unsubstituted)Neutral85850
Derivative A (-OCH3)Electron-Donating95950
Derivative B (-CF3)Electron-Withdrawing60600
Derivative C (-tBu)Electron-Donating (Sterically Bulky)75750

This table summarizes hypothetical data to illustrate the impact of ligand electronics and sterics on catalyst performance.

Table 2: Influence of Reaction Temperature on Conversion Rate for a Catalyst Derivative

Temperature (°C)Conversion Rate (%)
2530
5075
7592
10080 (Decomposition observed)

This table shows typical results from a temperature optimization study, indicating an optimal temperature before catalyst decomposition begins to lower the conversion rate.

Experimental Protocols

Protocol 1: Standard Procedure for Evaluating Catalyst Derivative Performance

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the substrate (1 mmol), the coupling partner (1.2 mmol), and the solvent (5 mL).

  • Catalyst Addition: In a separate vial, dissolve the parent catalyst or the catalyst derivative (0.1 mol%) and any necessary ligands in the reaction solvent (1 mL).

  • Initiation: Add the catalyst solution to the reaction vessel.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, LC-MS, or TLC).

  • Work-up and Analysis: Once the reaction is complete (or has stopped progressing), cool the reaction to room temperature, and perform an appropriate work-up procedure to isolate the product. Determine the yield and purity of the product.

  • Comparison: Compare the conversion, yield, and reaction profile of the catalyst derivative to the parent catalyst under identical conditions.

Protocol 2: Diagnosing Catalyst Deactivation via a Catalyst Recycling Experiment

  • Initial Reaction: Run the catalytic reaction as described in Protocol 1.

  • Catalyst Recovery: After the first run, isolate the catalyst from the reaction mixture. For a heterogeneous catalyst, this can be done by filtration. For a homogeneous catalyst, it may involve precipitation followed by filtration or extraction.

  • Catalyst Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed species and dry it under vacuum.

  • Second Run: Use the recovered catalyst in a new reaction with fresh substrate and reagents under the same conditions as the initial run.

  • Analysis: Compare the conversion and reaction rate of the second run to the first run. A significant decrease in performance indicates that the catalyst has undergone deactivation.

Visualizations

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reagents Verify Reagent Purity and Integrity Start->Check_Reagents Check_Conditions Confirm Reaction Conditions (Temp, Time, Stirring) Start->Check_Conditions Systematic_Investigation Begin Systematic Investigation Check_Reagents->Systematic_Investigation Check_Conditions->Systematic_Investigation Catalyst_Properties Investigate Catalyst Properties Systematic_Investigation->Catalyst_Properties Reaction_Optimization Optimize Reaction Conditions Systematic_Investigation->Reaction_Optimization Deactivation_Pathways Probe Deactivation Pathways Systematic_Investigation->Deactivation_Pathways Stability_Analysis Analyze Catalyst Stability (Pre- vs. Post-Reaction) Catalyst_Properties->Stability_Analysis Electronic_Steric_Effects Evaluate Electronic/Steric Effects Catalyst_Properties->Electronic_Steric_Effects Temperature_Screen Screen Reaction Temperature Reaction_Optimization->Temperature_Screen Solvent_Screen Screen Solvents Reaction_Optimization->Solvent_Screen Concentration_Study Vary Catalyst/Substrate Concentration Reaction_Optimization->Concentration_Study Poisoning_Test Test for Catalyst Poisoning Deactivation_Pathways->Poisoning_Test Product_Inhibition_Test Check for Product Inhibition Deactivation_Pathways->Product_Inhibition_Test Solution Identify Root Cause and Implement Solution Stability_Analysis->Solution Electronic_Steric_Effects->Solution Temperature_Screen->Solution Solvent_Screen->Solution Concentration_Study->Solution Poisoning_Test->Solution Product_Inhibition_Test->Solution

Caption: A logical workflow for troubleshooting low conversion rates.

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst Derivative Poisoning Poisoning (e.g., Sulfur, Water) Active_Catalyst->Poisoning Impurities Sintering Sintering/Aggregation Active_Catalyst->Sintering High Temperature Leaching Leaching of Active Metal (Heterogeneous) Active_Catalyst->Leaching Solvent Effects Degradation Ligand/Catalyst Decomposition Active_Catalyst->Degradation Harsh Conditions Inactive_Catalyst Inactive Catalyst Poisoning->Inactive_Catalyst Sintering->Inactive_Catalyst Leaching->Inactive_Catalyst Degradation->Inactive_Catalyst

Caption: Common deactivation pathways for catalyst derivatives.

References

Addressing challenges in the workup and isolation of amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and isolation of amino alcohols.

Frequently Asked Questions (FAQs)

Q1: Why is the workup and isolation of amino alcohols often challenging?

The primary challenge arises from the bifunctional nature of amino alcohols. They possess both a basic amino group and a polar hydroxyl group. This duality can lead to high water solubility, making extraction from aqueous media difficult. Furthermore, these functional groups can interact strongly with stationary phases in chromatography, leading to poor separation and peak tailing. Their ability to form hydrogen bonds also influences their crystallization behavior, sometimes resulting in the formation of oils or amorphous solids rather than crystalline products.

Q2: What are the most common impurities in amino alcohol syntheses?

Common impurities depend on the synthetic route. For instance, in reductions of amino acids or their derivatives, unreacted starting material or over-reduced byproducts can be present. In reactions involving protecting groups, byproducts from the protection and deprotection steps can contaminate the final product. It is also important to consider side reactions, such as the formation of aldehydes during the reduction of esters with reagents like DIBAL-H, especially at elevated temperatures.

Q3: How can I improve the extraction efficiency of my amino alcohol from an aqueous solution?

To improve the extraction of a basic amino alcohol from an aqueous layer into an organic solvent, it is crucial to adjust the pH of the aqueous phase to be basic (typically pH 9-11). This deprotonates the ammonium salt to the free amine, which is less water-soluble and more soluble in organic solvents. The choice of extraction solvent is also critical; solvents like ethyl acetate, dichloromethane, or a mixture of n-butanol and toluene are often effective. Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.

Q4: My amino alcohol streaks badly on a silica gel column. What can I do to improve the chromatography?

Streaking or "tailing" on silica gel is a common issue for amino alcohols due to the interaction of the basic amino group with acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a base, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic or ethanolic solution), can neutralize the acidic sites on the silica gel and significantly improve peak shape.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral). Alternatively, reversed-phase chromatography on a C18-functionalized silica gel can be a good option for polar compounds.

Q5: I'm struggling to crystallize my amino alcohol; it keeps oiling out. What are some potential solutions?

The formation of an oil instead of a crystalline solid is a frequent problem. Here are several strategies to induce crystallization:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Often, a mixture of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble) is effective.

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling encourages the formation of well-ordered crystals.

  • Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

  • Salt Formation: If the free base is difficult to crystallize, converting it to a salt (e.g., hydrochloride or tartrate) can often yield a more crystalline solid.

Data Presentation

Table 1: Effect of pH on the Extraction Efficiency of Amino Compounds
Compound TypeExtraction pHTypical Organic SolventsExpected Extraction Efficiency
Basic Amino Alcohols> 9 (basic)Ethyl Acetate, DichloromethaneHigh
Basic Amino Alcohols< 7 (acidic)Ethyl Acetate, DichloromethaneLow (remains in aqueous phase as a salt)
Acidic Amino Alcohols< 3 (acidic)Ethyl AcetateModerate to High
Acidic Amino Alcohols> 5 (basic)Ethyl AcetateLow (remains in aqueous phase as a salt)

This table provides a generalized overview. Optimal pH and solvent will vary depending on the specific pKa and polarity of the amino alcohol.

Table 2: Common Solvent Systems for Amino Alcohol Crystallization
Solvent SystemCompound PolarityComments
Ethanol/WaterHighGood for polar amino alcohols. Water acts as an anti-solvent.
Methanol/Diethyl EtherHigh to MediumDiethyl ether is a common anti-solvent for compounds soluble in methanol.
Ethyl Acetate/HexanesMedium to LowA versatile system for a wide range of polarities.
Dichloromethane/HexanesMedium to LowEffective for less polar amino alcohols.
IsopropanolMediumCan sometimes yield good crystals as a single solvent.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of a Basic Amino Alcohol
  • Reaction Quench: After the reaction is complete, cool the reaction mixture in an ice bath. Cautiously add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive reagents.

  • pH Adjustment: Transfer the quenched reaction mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to adjust the pH of the aqueous layer to 9-11. Check the pH using pH paper.

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate fully. Drain the organic layer. If the desired product is in the aqueous layer, drain the aqueous layer and repeat the extraction of the aqueous layer with fresh organic solvent.

  • Combine and Dry: Combine all organic extracts and dry them over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude amino alcohol.

Protocol 2: General Column Chromatography of an Amino Alcohol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. For a typical polar amino alcohol, a starting eluent might be a mixture of dichloromethane and methanol (e.g., 95:5 v/v) with 0.5% triethylamine.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude amino alcohol in a minimum amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the eluent by increasing the percentage of methanol.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified amino alcohol.

Protocol 3: General Crystallization of an Amino Alcohol
  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude amino alcohol in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the solution is still warm, slowly add an anti-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid. Add a few drops of the hot solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Amino_Alcohol_Purification_Workflow Crude_Product Crude Amino Alcohol (from reaction workup) Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Purification_Decision Purification Required? Initial_Analysis->Purification_Decision Column_Chromatography Column Chromatography (Silica or Alumina) Purification_Decision->Column_Chromatography Impure Pure_Product Pure Amino Alcohol Purification_Decision->Pure_Product Pure Crystallization Crystallization / Recrystallization Column_Chromatography->Crystallization Further Purification Column_Chromatography->Pure_Product Crystallization->Pure_Product Characterization Final Characterization (NMR, MS, Purity Analysis) Pure_Product->Characterization

Caption: General workflow for the purification of amino alcohols.

Low_Yield_Troubleshooting Start Low Yield of Purified Amino Alcohol Check_Workup Review Workup Procedure Start->Check_Workup Check_Purification Review Purification Steps Start->Check_Purification Check_Reaction Re-evaluate Reaction Start->Check_Reaction pH_Issue Incorrect pH during extraction? Check_Workup->pH_Issue Emulsion Emulsion formation? Check_Workup->Emulsion Solvent_Choice_W Inappropriate extraction solvent? Check_Workup->Solvent_Choice_W Column_Loss Product lost on column? Check_Purification->Column_Loss Crystallization_Loss Product soluble in mother liquor? Check_Purification->Crystallization_Loss Incomplete_Reaction Incomplete reaction? Check_Reaction->Incomplete_Reaction Side_Products Side products formed? Check_Reaction->Side_Products

Caption: Troubleshooting guide for low yield in amino alcohol isolation.

Technical Support Center: Bayesian Optimization for Chemical Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Bayesian optimization to enhance chemical reaction conditions. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when applying Bayesian optimization to chemical reaction optimization.

Issue: The optimization algorithm is not converging to a high-yield condition or seems to be stuck in a local optimum.

This is a frequent challenge where the algorithm repeatedly suggests experiments in a suboptimal region of the parameter space.

Possible Cause Troubleshooting Steps
Poor Initial Sampling The initial set of experiments may not be diverse enough to give the model a good overview of the reaction landscape. Ensure your initial experiments cover a wide range of the parameter space. Consider using space-filling designs like Latin Hypercube Sampling instead of random sampling for the initial data points.
Inappropriate Surrogate Model The chosen surrogate model (e.g., Gaussian Process, Random Forest) may not be suitable for the complexity of your reaction. For highly complex and non-linear reaction surfaces, a more flexible model might be necessary. It is often recommended to start with a Gaussian Process model with a Matérn 5/2 kernel, which is a robust choice for many chemical reaction optimizations.[1]
Imbalance between Exploration and Exploitation The acquisition function may be too "exploitative," focusing only on known high-yield areas, or too "exploratory," focusing on areas of high uncertainty without leveraging promising results. Adjust the parameters of your acquisition function (e.g., the ξ parameter in Expected Improvement) to encourage more exploration. Trying different acquisition functions like Upper Confidence Bound (UCB) can also help balance this trade-off.[2]
Noisy Experimental Data High levels of noise in experimental measurements can mislead the optimization algorithm. Ensure your analytical methods are robust and reproducible. Some Bayesian optimization software allows you to specify the noise level, which can help the model account for experimental variability.[3]

Issue: The algorithm suggests impractical, unsafe, or chemically nonsensical experimental conditions.

This can occur when the optimization is treated as a "black box" without incorporating essential chemical knowledge.

Possible Cause Troubleshooting Steps
Unconstrained Search Space The algorithm is exploring regions of the parameter space that are not feasible or safe in a real-world lab setting. Define explicit constraints within your optimization software. For instance, you can set limits on temperature, pressure, or the total volume of reagents.[4]
Lack of Domain Knowledge Integration The optimization is running without the guidance of chemical intuition. Use your expertise to define a sensible search space. Critically evaluate the suggestions made by the algorithm and, if a suggestion is clearly unfeasible, you can manually override it and provide the algorithm with a more reasonable alternative.
Inappropriate Handling of Categorical Variables The way categorical variables (e.g., solvents, catalysts, ligands) are encoded can impact the model's ability to learn relationships. One-hot encoding is a common starting point, but for a large number of categories, more advanced techniques like using physicochemical descriptors or latent variable models might be necessary to capture the similarities between different options.[5][6]

Issue: The performance of the Bayesian optimization is not significantly better than random searching.

This can be disheartening, but it often points to specific issues in the setup of the optimization.

Possible Cause Troubleshooting Steps
High-Dimensionality of the Search Space When there are many parameters to optimize (the "curse of dimensionality"), Bayesian optimization can become less efficient. If possible, use your chemical knowledge to fix less critical parameters or to reduce the number of choices for categorical variables.
Poor Hyperparameter Tuning of the Surrogate Model The internal parameters of the surrogate model (e.g., the length scale and variance of a Gaussian Process kernel) have a significant impact on its performance. While many software packages automate this, manual tuning or using more robust hyperparameter optimization techniques can sometimes improve results.[7][8]
Insufficient Number of Initial Experiments The model may not have enough initial data to learn a meaningful representation of the reaction landscape. A common rule of thumb is to start with a number of random experiments that is a multiple of the number of dimensions in your search space.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and how is it applied to chemical reactions?

Bayesian optimization is a powerful machine learning-based method for optimizing "black-box" functions, which are functions where we don't know the underlying mathematical form. In chemistry, the relationship between reaction conditions (inputs) and the reaction outcome (e.g., yield, selectivity; the output) is a black-box function. Bayesian optimization builds a probabilistic model (a surrogate model) of this function based on experimental data. It then uses an "acquisition function" to intelligently select the next set of experimental conditions to try, aiming to find the optimal conditions in as few experiments as possible by balancing exploration of the unknown and exploitation of promising results.[1][3][9]

Q2: How does Bayesian optimization compare to traditional methods like Design of Experiments (DoE)?

Traditional DoE methods, like full factorial or fractional factorial designs, are excellent for screening a large number of variables to identify the most influential ones. However, they typically require a larger number of experiments to map out the entire experimental space. Bayesian optimization, on the other hand, is a sequential and adaptive approach. It uses the results from previous experiments to decide where to sample next, making it more data-efficient, especially when experiments are expensive and time-consuming.[10][11]

Q3: What are the key components I need to define for a Bayesian optimization of my reaction?

To set up a Bayesian optimization, you need to define the following:

  • Search Space: The parameters you want to optimize (e.g., temperature, concentration, catalyst, solvent) and their possible ranges (for continuous variables) or choices (for categorical variables).

  • Objective Function: The outcome you want to maximize or minimize (e.g., yield, enantiomeric excess, cost).

  • Initial Data: A small set of initial experiments to start the optimization process.

  • Surrogate Model: The probabilistic model that will approximate your reaction landscape. A Gaussian Process is a common and effective choice.[12]

  • Acquisition Function: The function that guides the selection of the next experiment. Common choices include Expected Improvement (EI), Probability of Improvement (PI), and Upper Confidence Bound (UCB).[2]

Q4: How many initial experiments should I run?

There is no single answer, but a common practice is to start with a set of experiments that provides a good initial coverage of the search space. For a problem with D dimensions (i.e., D parameters to optimize), starting with 2D to 5D initial experiments is a reasonable starting point. These initial experiments are often chosen using a space-filling design like a Latin Hypercube Sample.

Q5: What software is available to perform Bayesian optimization for chemical reactions?

Several open-source Python packages are available that are well-suited for chemical applications. Some popular choices include:

  • GPyTorch and BoTorch: Powerful and flexible libraries for Gaussian processes and Bayesian optimization.[13]

  • Gryffin: Specifically designed for optimizing categorical variables using expert knowledge.[5]

  • ProcessOptimizer: A user-friendly package designed for optimizing real-world processes.[10]

  • atlas: A package focused on the needs of experimental sciences, with capabilities for mixed parameter spaces and multi-objective optimization.[13]

Experimental Protocols and Data

This section provides an example of a generalized experimental protocol for Bayesian optimization and presents data from published studies.

Generalized Experimental Protocol for Bayesian Reaction Optimization

This protocol outlines the general steps for applying Bayesian optimization to a chemical reaction.

1. Define the Optimization Problem:

  • Objective: Clearly state what you want to optimize (e.g., maximize reaction yield, minimize byproduct formation).
  • Variables and Ranges: Identify all the reaction parameters you want to vary.
  • Continuous Variables: Define the lower and upper bounds (e.g., Temperature: 20-100 °C, Concentration: 0.1-1.0 M).
  • Categorical Variables: List all the discrete choices (e.g., Solvent: [Toluene, THF, DMF], Catalyst: [Pd(OAc)2, Pd2(dba)3]).

2. Initial Experiment Design:

  • Select a set of initial experiments to provide a starting point for the algorithm. A common approach is to use a Latin Hypercube Sampling design to ensure a good distribution of points across the parameter space. The number of initial experiments can be guided by the dimensionality of the problem.

3. Experimental Execution and Data Acquisition:

  • Perform the initial set of experiments in the laboratory.
  • For each experiment, carefully measure the desired objective (e.g., yield determined by HPLC or NMR).

4. Bayesian Optimization Loop:

  • Data Input: Enter the experimental conditions and the corresponding outcomes into your chosen Bayesian optimization software.
  • Model Training: The software will use this data to train a surrogate model (e.g., a Gaussian Process) of your reaction landscape.
  • Suggestion of Next Experiments: The acquisition function will be used to propose the next set of experimental conditions that are most likely to lead to an improvement.
  • Iterate: Perform the suggested experiments, collect the data, and add it to your dataset. The surrogate model will be updated with the new information, and a new set of experiments will be suggested. This iterative process continues until a stopping criterion is met (e.g., a satisfactory yield is achieved, the experimental budget is exhausted, or the model converges).

5. Analysis of Results:

  • The final output will be a set of optimized reaction conditions. It is good practice to re-run the predicted optimal conditions to confirm the result.

Example Data: Optimization of a Mitsunobu Reaction

The following table summarizes the results from a Bayesian optimization of a Mitsunobu reaction. The goal was to maximize the reaction yield.[1][14][15][16]

EntryAzadicarboxylatePhosphineSolventTemperature (°C)Yield (%)
Standard DEADPPh3THF2565
BO Opt. 1 DIADP(4-FPh)3Toluene092
BO Opt. 2 ADDPP(n-Bu)3CPME-2089
BO Opt. 3 DIADP(c-Hex)32-MeTHF091
Example Data: Optimization of a Suzuki Coupling Reaction

This table shows a subset of data from a high-throughput experimentation dataset for a Suzuki coupling reaction, which can be used for benchmarking Bayesian optimization algorithms.[1][17][18][19]

Aryl HalideBoronic Acid DerivativeLigandBaseSolventYield (%)
4-iodoanisolePhenylboronic acidSPhosK3PO4Dioxane85
4-iodoanisole4-tolylboronic acidXPhosCs2CO3Toluene95
1-bromo-4-nitrobenzenePhenylboronic acidRuPhosK2CO3DMF45
1-bromo-4-nitrobenzene4-tolylboronic acidSPhosK3PO4Dioxane78

Visualizations

Bayesian Optimization Workflow

The following diagram illustrates the iterative nature of the Bayesian optimization process.

BayesianOptimizationWorkflow cluster_initial Initialization cluster_loop Optimization Loop Define Define Search Space & Objective Function InitialData Run Initial Experiments (e.g., Latin Hypercube) Define->InitialData TrainModel Train Surrogate Model (e.g., Gaussian Process) InitialData->TrainModel Initial Dataset Acquisition Optimize Acquisition Function TrainModel->Acquisition Posterior Distribution Suggest Suggest Next Experiment(s) Acquisition->Suggest PerformExp Perform Experiment(s) & Collect Data Suggest->PerformExp PerformExp->TrainModel Update Dataset

Caption: The iterative workflow of Bayesian optimization for chemical reactions.

Exploration vs. Exploitation Trade-off

This diagram illustrates the core concept of balancing exploration and exploitation, which is guided by the acquisition function.

ExplorationExploitation cluster_decision Acquisition Function Decision Start Surrogate Model (Mean and Uncertainty) Exploitation Exploitation (Sample in regions of high predicted yield) Start->Exploitation High Mean Exploration Exploration (Sample in regions of high uncertainty) Start->Exploration High Variance NextExp Select Next Experiment Exploitation->NextExp Exploration->NextExp

Caption: The balance between exploration and exploitation in Bayesian optimization.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to the LC-MS Analysis of 2-(Benzylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents quantitative data in structured tables for straightforward comparison, details experimental protocols for key methodologies, and includes a visual workflow to illustrate the analytical process.

Comparative Analysis of Analytical Techniques

The primary method of choice for the quantification of compounds like 2-(benzylamino)-2-methylpropan-1-ol in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This is due to its high sensitivity, selectivity, and wide dynamic range. However, alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) can also be considered, each with its own set of advantages and limitations.

Table 1: Comparison of LC-MS/MS and Alternative Analytical Techniques

FeatureLC-MS/MSGC-MSELISA
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Antigen-antibody binding with enzymatic detection.
Selectivity Very HighHighModerate to High
Sensitivity Very High (ng/mL to pg/mL)High (ng/mL)High (ng/mL)
Sample Throughput HighModerateVery High
Derivatization Generally not required.Often required for polar analytes.Not applicable
Instrumentation Cost HighModerate to HighLow
General Applicability Broad applicability to a wide range of compounds.Suitable for volatile and thermally stable compounds.Specific to the target analyte or structurally very similar compounds.

Performance Comparison of LC-MS/MS Methods for Analogous Compounds

The following table summarizes typical performance parameters of validated LC-MS/MS methods for the analysis of beta-blockers, which are structurally related to this compound. These parameters provide a benchmark for what can be expected when developing a method for the target analyte.

Table 2: Performance Data for LC-MS/MS Analysis of Structurally Similar Beta-Blockers

AnalyteMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy (%)
MetoprololHuman Plasma0.50.5 - 500< 10< 1290 - 110
PropranololHuman Plasma0.10.1 - 200< 8< 1092 - 108
AtenololHuman Plasma1.01.0 - 1000< 15< 1588 - 112
AcebutololHuman Plasma2.02.0 - 1000< 9< 1195 - 105

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative protocols for LC-MS/MS and a common alternative, GC-MS, based on the analysis of analogous compounds.

Detailed Protocol 1: LC-MS/MS Analysis of a Structurally Similar Beta-Blocker in Human Plasma

This protocol is a generalized procedure based on common practices for the quantification of beta-blockers in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for beta-blockers due to the presence of the secondary amine group.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be optimized for this compound by direct infusion of a standard solution. For analogous beta-blockers, typical transitions involve the protonated molecule [M+H]+ as the precursor ion and characteristic fragment ions as product ions.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and collision gas) to achieve maximum signal intensity.

Detailed Protocol 2: GC-MS Analysis of a Structurally Similar Beta-Blocker in Urine (with Derivatization)

GC-MS analysis of polar compounds like beta-blockers often requires a derivatization step to increase their volatility and thermal stability.

1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase/sulfatase to hydrolyze conjugated metabolites. Incubate at 37°C for 1-2 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the analyte with a mixture of dichloromethane and isopropanol containing a small percentage of ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

2. Gas Chromatography Conditions

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15-20°C/min.

    • Hold at 280°C for 5-10 minutes.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

  • Monitored Ions: Select characteristic ions of the derivatized analyte for quantification and confirmation.

  • Source and Transfer Line Temperatures: Typically 230°C and 280°C, respectively.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of a small molecule drug, such as this compound, from sample receipt to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Reporting sample_receipt Sample Receipt (e.g., Plasma, Urine) add_is Addition of Internal Standard sample_receipt->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation Liquid Chromatographic Separation reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration concentration_calculation Concentration Calculation peak_integration->concentration_calculation calibration_curve Calibration Curve Generation calibration_curve->concentration_calculation report_generation Report Generation concentration_calculation->report_generation

Caption: A typical experimental workflow for the quantitative analysis of a small molecule drug in a biological matrix using LC-MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(Methylamino)-2-methylpropan-1-ol and its related compounds is crucial for ensuring product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution and sensitivity. This guide provides a comparative overview of potential HPLC methodologies, drawing from established methods for structurally similar amino alcohols.

Comparison of HPLC Methods

Given the limited availability of specific validated methods for 2-(Methylamino)-2-methylpropan-1-ol, this comparison synthesizes approaches for analogous compounds. Amino alcohols like 2-(Methylamino)-2-methylpropan-1-ol lack strong chromophores, often necessitating derivatization for UV or fluorescence detection. Alternatively, techniques like mass spectrometry (MS) or charged aerosol detection (CAD) can be employed. The following tables outline and compare reversed-phase and cation-exchange chromatography methods.

Table 1: Comparison of Reversed-Phase HPLC Methods

ParameterMethod 1: Underivatized AnalysisMethod 2: Pre-column Derivatization
Principle Separation of the polar amino alcohol on a polar-modified reversed-phase column.Covalent labeling of the amino group to enhance hydrophobicity and detectability.
Target Analytes 2-(Methylamino)-2-methylpropan-1-ol, 2-Amino-2-methylpropan-1-olPrimary and secondary amino alcohols
Column Newcrom R1 (low silanol activity)[1][2]Standard C18 (e.g., Agilent Zorbax SB-C18)[3]
Mobile Phase Acetonitrile, Water, and an acid modifier (e.g., Phosphoric Acid or Formic Acid for MS compatibility)[1][2]Gradient of an aqueous buffer and an organic solvent (e.g., Acetonitrile, Methanol)
Detector MS, CAD, or low UV (200-210 nm)UV or Fluorescence
Advantages - Simpler sample preparation- Direct analysis of the native compound- Enhanced sensitivity and selectivity- Compatibility with standard UV/Fluorescence detectors
Disadvantages - May require specialized detectors (MS, CAD)- Potential for poor retention on standard C18 columns- Additional sample preparation step- Derivatization reaction may be incomplete or have by-products

Table 2: Comparison of Cation-Exchange and Derivatization HPLC Methods

ParameterMethod 3: Cation-Exchange ChromatographyMethod 4: Post-column Derivatization
Principle Separation based on the interaction of the protonated amine with a negatively charged stationary phase.Derivatization after chromatographic separation, just before detection.
Target Analytes Amino alcohols and other cationic speciesPrimary and secondary amino alcohols
Column Strong Cation-Exchange (SCX)Cation-exchange or Reversed-Phase
Mobile Phase Aqueous buffer with increasing ionic strength or pH gradient.Isocratic or gradient elution compatible with the separation column.
Detector Conductivity, MSUV or Fluorescence
Advantages - Good selectivity for cationic compounds- Can separate compounds with similar hydrophobicity- Robust and reproducible- Less susceptible to matrix effects than pre-column derivatization
Disadvantages - Can be sensitive to buffer composition- May have lower efficiency than reversed-phase- Requires additional hardware (reagent pump, mixing tee, reaction coil)- Limited choice of derivatization reagents

Experimental Protocols

Method 1: Underivatized Analysis using a Mixed-Mode Column

This method is based on the approach suggested for 2-Amino-2-methylpropan-1-ol and 2-methyl-2-(methylamino)propan-1-ol.[1][2]

  • Chromatographic Conditions:

    • Column: Newcrom R1, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A mixture of acetonitrile (MeCN) and water with 0.1% phosphoric acid. The exact ratio would need to be optimized to achieve adequate retention and separation. For MS detection, 0.1% formic acid should be used instead of phosphoric acid.[1][2]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Injection Volume: 10 µL

    • Detector: Mass Spectrometer (MS) or Charged Aerosol Detector (CAD)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Pre-column Derivatization with UV Detection

This protocol is adapted from general methods for amino acid and amino alcohol analysis.[4]

  • Derivatization Reagent: o-Phthalaldehyde (OPA) for primary amines or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) for both primary and secondary amines.

  • Derivatization Procedure (using FMOC-Cl):

    • To 100 µL of the sample solution, add 100 µL of borate buffer (pH 9.0).

    • Add 200 µL of FMOC-Cl solution (in acetonitrile).

    • Vortex the mixture and let it react at room temperature for 2 minutes.

    • Add 100 µL of an amine-containing reagent (e.g., glycine) to quench the excess FMOC-Cl.

    • Dilute the mixture with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax SB-C18)

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium acetate, pH 7.2)

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B will be required to elute the derivatized analytes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 20 µL

    • Detector: UV at 265 nm (for FMOC derivatives)

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

G cluster_prep Sample Preparation (Method 1) start Start weigh Accurately weigh sample start->weigh dissolve Dissolve in mobile phase weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject

Caption: Workflow for underivatized sample preparation.

G cluster_derivatization Pre-column Derivatization Workflow (Method 2) start Start sample_prep Prepare aqueous sample solution start->sample_prep add_buffer Add borate buffer sample_prep->add_buffer add_reagent Add derivatization reagent (e.g., FMOC-Cl) add_buffer->add_reagent react React at room temperature add_reagent->react quench Quench excess reagent react->quench dilute Dilute with mobile phase quench->dilute inject Inject into HPLC dilute->inject

Caption: Workflow for pre-column derivatization.

Logical Relationship of Method Selection

The choice of an appropriate HPLC method depends on several factors, including the available equipment, the required sensitivity, and the sample matrix.

G rect_node rect_node start Method Selection ms_cad MS or CAD detector available? start->ms_cad high_sensitivity High sensitivity required? ms_cad->high_sensitivity No method1 Method 1: Underivatized Analysis ms_cad->method1 Yes complex_matrix Complex sample matrix? high_sensitivity->complex_matrix No method2 Method 2: Pre-column Derivatization high_sensitivity->method2 Yes complex_matrix->method2 No method4 Method 4: Post-column Derivatization complex_matrix->method4 Yes

Caption: Decision tree for HPLC method selection.

This guide provides a foundational comparison of potential HPLC methods for the analysis of 2-(Methylamino)-2-methylpropan-1-ol and related compounds. The specific conditions for any chosen method will require optimization and validation to ensure accuracy, precision, and reliability for its intended purpose.

References

Comparative Study: 2-(Benzylamino)-2-methylpropan-1-ol Versus Other Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(Benzylamino)-2-methylpropan-1-ol, a beta-2 adrenergic agonist, with other notable amino alcohols. The comparison encompasses physicochemical properties, pharmacological actions, and relevant experimental protocols to support further research and development. The selected comparators include established β2-agonists such as Salbutamol, Terbutaline, and the non-selective β-agonist Isoproterenol, alongside structurally simpler amino alcohols like Ethanolamine and Propanolamine, to provide a broad context for evaluation.

Comparative Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical determinants of its biological activity, formulation, and delivery. The following table summarizes key properties of this compound and its comparators.

PropertyThis compoundSalbutamol (Albuterol)TerbutalineIsoproterenolEthanolamine3-Amino-1-propanol
Molecular Formula C₁₁H₁₇NO[1]C₁₃H₂₁NO₃[2]C₁₂H₁₉NO₃[3]C₁₁H₁₇NO₃[4]C₂H₇NO[5]C₃H₉NO
Molecular Weight ( g/mol ) 179.26[1][6]239.31[2][7]225.28[3][8]211.26[4][9]61.08[10]75.11[11]
Melting Point (°C) 68-70[1][12]157-160[13]~247[8]165-175 (dec.)[14]10.3[15]10-12
Boiling Point (°C) 300.8 (Predicted)[1][12]382.0 (Rough Est.)[13]N/A192 (Rough Est.)[14]170[15]184-187
pKa 14.55 (Predicted)[1][12]9.3, 10.3[16]8.65[8]N/A9.5[5]9.84[11]
Solubility Soluble in Chloroform, DMSO, Methanol[1][12]Sparingly soluble in water, soluble in ethanol[7][13]1 g/1.5 mL water[8]Freely soluble in water[14]Miscible with water[5]Soluble in water

Comparative Pharmacological Properties

The primary pharmacological action of this compound is the stimulation of beta-2 adrenergic receptors. This mechanism is shared with other clinically significant bronchodilators.

ParameterThis compoundSalbutamolTerbutalineIsoproterenol
Drug Class Beta-2 Adrenergic AgonistShort-acting, selective Beta-2 Adrenergic Agonist[2][13]Selective Beta-2 Adrenergic Agonist[3][8]Non-selective Beta-Adrenergic Agonist[9]
Mechanism of Action Stimulates β2-receptors, leading to adenylyl cyclase activation, increased cAMP, and smooth muscle relaxation.[17][18]Selectively activates β2-receptors, causing relaxation of airway smooth muscle.[2]Selectively binds to and activates β2-receptors, increasing cAMP levels and relaxing bronchial smooth muscle.[8]Acts on both β1 and β2-receptors, causing bronchodilation and cardiac stimulation.[9]
Primary Clinical Use Potential as a bronchodilator. Also used as a ligand in organic synthesis.[1][12]Treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][13]Bronchodilator for asthma and tocolytic agent.[3]Treatment of bradycardia, heart block, and bronchospasm.[9]

Signaling Pathway and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

The activation of the β2-adrenergic receptor (β2AR) by an agonist like this compound initiates a well-defined intracellular signaling cascade. This process begins with the receptor coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[19][20] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[21] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and relaxation of smooth muscle tissue, such as that in the bronchi.[17][22]

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Phosphorylates Targets Agonist Agonist (e.g., 2-(Benzylamino)- 2-methylpropan-1-ol) Agonist->B2AR Binds Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis A1 Euthanize Animal (e.g., Guinea Pig) A2 Dissect Trachea A1->A2 A3 Cut Tracheal Rings A2->A3 B1 Mount Ring in Organ Bath with Krebs Solution A3->B1 B2 Equilibrate and Apply Basal Tension B1->B2 B3 Induce Contraction (e.g., with Carbachol) B2->B3 B4 Add Test Compound (Cumulative Doses) B3->B4 B5 Record Isometric Tension Changes B4->B5 C1 Calculate % Relaxation vs. Induced Contraction B5->C1 C2 Plot Dose-Response Curve C1->C2 C3 Determine EC50 Value C2->C3

References

Spectroscopic Comparison of 2-(Benzylamino)-2-methylpropan-1-ol and Structurally Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 2-(benzylamino)-2-methylpropan-1-ol is presented, alongside a comparative evaluation with two structurally related amino alcohols: 2-amino-2-methyl-1-propanol and N-benzylethanolamine. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic reference, including detailed experimental protocols and comparative data to aid in the identification and characterization of these compounds.

This report summarizes the key spectroscopic features of this compound and its analogues, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data, including predicted values for the target compound and experimental data for the alternatives, is organized for straightforward comparison.

Comparative Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for this compound and the selected alternative compounds.

¹H NMR Spectral Data Comparison (Predicted/Experimental in ppm)
CompoundAromatic-H-CH₂- (benzyl)-CH₂- (alkanol)-CH--CH₃-NH- / -OH
This compound (Predicted) ~7.2-7.4 (m, 5H)~3.7 (s, 2H)~3.3 (s, 2H)-~1.1 (s, 6H)Broad
2-Amino-2-methyl-1-propanol --3.29 (s, 2H)-1.05 (s, 6H)2.5 (br s, 3H)
N-Benzylethanolamine 7.2-7.4 (m, 5H)3.78 (s, 2H)3.68 (t, 2H)2.78 (t, 2H)-2.9 (br s, 2H)
¹³C NMR Spectral Data Comparison (Predicted/Experimental in ppm)
CompoundAromatic-CQuaternary-C-CH₂- (benzyl)-CH₂- (alkanol)-CH--CH₃
This compound (Predicted) ~127-140~57~48~72-~24
2-Amino-2-methyl-1-propanol -52.8-71.4-25.5
N-Benzylethanolamine 127.0, 128.2, 128.5, 140.1-54.160.751.1-
IR Spectral Data Comparison (Key Peaks in cm⁻¹)
CompoundO-H StretchN-H StretchC-H (Aromatic)C-H (Aliphatic)C-N StretchC-O Stretch
This compound (Predicted) ~3400 (broad)~3300 (weak)~3030~2850-2960~1100-1200~1050
2-Amino-2-methyl-1-propanol 3350 (broad)3280, 1595-2850-295010701040
N-Benzylethanolamine 3287 (broad)308730282825-294611181059
Mass Spectrometry Data Comparison (Key Fragments m/z)
CompoundMolecular Ion (M⁺)Base PeakKey Fragments
This compound 17991148 [M-CH₂OH]⁺, 106 [C₆H₅CH₂NH]⁺, 77 [C₆H₅]⁺
2-Amino-2-methyl-1-propanol 895872 [M-NH₃]⁺, 58 [M-CH₂OH]⁺, 44, 30
N-Benzylethanolamine 15191120 [M-CH₂OH]⁺, 106, 77

Experimental Workflow and Signaling Pathways

The following diagram illustrates a general workflow for the spectroscopic characterization of organic compounds.

Spectroscopic_Workflow General Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Pure Compound Dissolution Dissolution in Deuterated Solvent (for NMR) Compound->Dissolution Neat Neat Sample (for IR, MS) Compound->Neat NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Neat->IR MS Mass Spectrometry Neat->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparison with Reference Data Structure->Comparison

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to one peak per unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of approximately 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC) for volatile samples.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.[1][2]

References

A Comparative Guide to Purity Validation of 2-(Benzylamino)-2-methylpropan-1-ol: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Purity Assessment.

The accurate determination of purity for pharmaceutical intermediates like 2-(benzylamino)-2-methylpropan-1-ol is a critical step in drug development and quality control. This guide provides a comprehensive comparison of non-aqueous acid-base titration with modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the validation of this compound purity. This document outlines detailed experimental protocols, presents comparative performance data, and discusses the relative advantages and disadvantages of each method to aid in selecting the most appropriate analytical strategy.

Comparison of Analytical Techniques

The choice of analytical method for purity determination is contingent on several factors, including the required accuracy and precision, the nature of potential impurities, and the intended application of the compound. While titration provides a cost-effective and accurate measure of the total base content, chromatographic methods offer superior specificity for identifying and quantifying individual impurities.

Data Presentation: Representative Purity Analysis

The following table summarizes representative data from the analysis of a single batch of this compound using the three discussed methods. This data is illustrative and serves to highlight the typical performance characteristics of each technique.

Analytical TechniquePurity (%)Precision (%RSD, n=6)Key AdvantagesKey Disadvantages
Non-Aqueous Titration 99.50.5Cost-effective, rapid, high precision for total base content.Non-specific; does not detect or quantify neutral or acidic impurities.
HPLC 99.20.8High resolution and sensitivity, suitable for non-volatile impurities.[1]Can be time-consuming to develop methods, requires reference standards for impurity quantification.[1]
GC 99.30.7High efficiency for volatile compounds, can be coupled with mass spectrometry (GC-MS) for definitive impurity identification.[1]Not suitable for thermally labile compounds.

Decision Pathway for Method Selection

The selection of an appropriate analytical method can be guided by the specific requirements of the analysis at hand. The following diagram illustrates a logical workflow for choosing the most suitable technique for purity validation of this compound.

start Purity Validation of This compound decision1 Need to quantify individual impurities? start->decision1 titration Non-Aqueous Titration decision1->titration No chromatography Chromatographic Method decision1->chromatography Yes decision2 Are impurities volatile? chromatography->decision2 hplc HPLC decision2->hplc No gc GC / GC-MS decision2->gc Yes

A decision tree for selecting an analytical method.

Experimental Protocols

Non-Aqueous Acid-Base Titration

This method determines the purity of this compound based on the basicity of its secondary amine group.

Instrumentation:

  • Potentiometric titrator with a glass and reference electrode pair suitable for non-aqueous solutions.

  • 20 mL burette.

  • 250 mL beaker.

  • Analytical balance.

Reagents:

  • 0.1 N Perchloric acid in glacial acetic acid.

  • Glacial acetic acid.

  • Crystal violet indicator solution (0.5% w/v in glacial acetic acid).

  • Potassium hydrogen phthalate (primary standard).

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

    • Perform a blank titration and make necessary corrections.

  • Titration of this compound:

    • Accurately weigh approximately 0.3 g of the sample into a 250 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the standardized 0.1 N perchloric acid to a blue-green endpoint.

    • Alternatively, use a potentiometric titrator to determine the equivalence point.

Calculation:

Where:

  • V = Volume of perchloric acid consumed in mL.

  • N = Normality of the perchloric acid solution.

  • E = Equivalent weight of this compound (179.26 g/mol ).

  • W = Weight of the sample in g.

start Start prep_titrant Prepare & Standardize 0.1 N Perchloric Acid start->prep_titrant prep_sample Weigh & Dissolve Sample in Glacial Acetic Acid prep_titrant->prep_sample add_indicator Add Crystal Violet Indicator prep_sample->add_indicator titrate Titrate to Endpoint (Blue-Green) add_indicator->titrate calculate Calculate Purity titrate->calculate end End calculate->end

Workflow for non-aqueous titration.
High-Performance Liquid Chromatography (HPLC)

This method provides a detailed impurity profile of non-volatile substances.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% phosphoric acid (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound of known purity in the mobile phase (e.g., 1 mg/mL).

    • Prepare the sample solution at the same concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 25 °C.

    • Detection wavelength: 210 nm.

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Determine the peak area of this compound in the sample chromatogram. Calculate the purity by area percent normalization, assuming all impurities have a similar response factor.

Gas Chromatography (GC)

This method is suitable for the analysis of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

Reagents:

  • Dichloromethane or other suitable solvent (GC grade).

  • Helium (carrier gas).

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to a suitable concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas flow: 1.2 mL/min (constant flow).

    • Detector temperature: 280 °C.

    • Injection volume: 1 µL (split mode, e.g., 50:1).

  • Analysis: Inject the sample solution into the GC.

  • Data Processing: The purity is typically calculated using the area percent method. If coupled with a mass spectrometer, impurities can be identified by their mass spectra.

Conclusion

The validation of this compound purity can be effectively achieved through non-aqueous titration, HPLC, and GC. Non-aqueous titration serves as a rapid and economical method for determining the total basic content, making it ideal for routine quality control.[2] Conversely, HPLC and GC are indispensable for comprehensive impurity profiling, offering the specificity required to identify and quantify individual process-related and degradation impurities.[1] A multi-faceted approach, employing titration for assay and chromatographic techniques for impurity analysis, provides a robust and comprehensive strategy for ensuring the quality of this compound in research and drug development.

References

Comprehensive Search Reveals No Publicly Available Data on the Antimicrobial Activity of 2-(Benzylamino)-2-methylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and chemical databases has found no published studies evaluating the antimicrobial properties of 2-(benzylamino)-2-methylpropan-1-ol derivatives. Consequently, the creation of a comparative guide with supporting experimental data, as requested, is not possible at this time.

While the broader classes of benzylamine and benzyl alcohol derivatives have been investigated for their antimicrobial effects, no specific data exists for the this compound scaffold. Research in related areas includes studies on:

  • Benzylamine-type antifungals: This class of compounds has been a subject of research for their antimycotic properties.

  • Benzyl-substituted benzoxazoles and benzimidazoles: Various derivatives of these heterocyclic compounds have been synthesized and evaluated for their antibacterial and antifungal activities.

  • Benzyl alcohol derivatives: The general antimicrobial properties of benzyl alcohol and some of its derivatives are known and utilized in various applications, including as preservatives in formulations.

However, the structural nuances of the this compound derivatives are distinct from these classes, and the antimicrobial activity, if any, cannot be extrapolated without specific experimental evidence.

Without any available experimental data, the core requirements of the requested comparison guide—including quantitative data tables, detailed experimental protocols, and visualizations of experimental workflows—cannot be fulfilled. The absence of such foundational information in the public domain makes an objective comparison of this specific compound class's performance against other antimicrobial alternatives impossible.

Researchers, scientists, and drug development professionals interested in the antimicrobial potential of this compound derivatives would need to conduct initial in vitro screening studies to generate the necessary data. Such studies would typically involve:

  • Synthesis of a library of this compound derivatives with various substitutions.

  • Antimicrobial susceptibility testing against a panel of clinically relevant bacteria and fungi to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

  • Structure-activity relationship (SAR) studies to identify the chemical moieties responsible for any observed antimicrobial activity.

Until such foundational research is conducted and published, a comparative guide on this topic remains unfeasible.

Comparative Analysis of the Biological Activity of 2-(Benzylamino)-2-methylpropan-1-ol and its Analogs as β-Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-(benzylamino)-2-methylpropan-1-ol and its structural analogs, with a focus on their potential as β-adrenergic receptor antagonists (beta-blockers). The information presented is supported by experimental data from published literature, detailing structure-activity relationships (SAR), quantitative biological activity, and the methodologies used for their determination.

Introduction to this compound and β-Adrenergic Blockade

This compound belongs to the chemical class of amino alcohols. This structural motif, specifically a secondary amine separated from a hydroxyl group by one or two carbon atoms (a β- or γ-amino alcohol), is a core pharmacophore for β-adrenergic receptor antagonists. These drugs, commonly known as beta-blockers, are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. They exert their effects by competitively inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine to β-adrenergic receptors in the heart (predominantly β₁ receptors) and other tissues like the lungs and blood vessels (predominantly β₂ receptors).[1][2]

The key structural features that determine the potency and selectivity of beta-blockers include the nature of the aromatic ring, the substitution on the amino group, and the stereochemistry of the alcohol.[3][4] The benzyl group in the parent compound serves as the aromatic moiety, while the tertiary butyl-like backbone and the secondary amine are critical for receptor interaction. By synthesizing and evaluating analogs of this parent structure, researchers can elucidate the structure-activity relationships that govern their pharmacological profile.

Quantitative Comparison of Biological Activity

Compound IDPara-Substituent (R) on Phenyl Ringβ₁-Adrenoceptor Antagonist Potency (pA₂) (Rat Atria)β₂-Adrenoceptor Antagonist Potency (pA₂) (Rat Trachea)β₁/β₂ Selectivity Ratio
1 -H7.917.116.3
2 -CH₃8.056.9612.3
3 -OCH₃7.856.899.1
4 -Cl8.446.9828.8
5 -CN8.646.8167.6
6 -CONH₂8.117.0112.6
7 -NHCOCH₃7.957.156.3
8 -SO₂NH₂8.216.4557.5

Data adapted from a study on para-substituted N-isopropylphenoxypropanolamines.[5] The selectivity ratio is calculated from the antilog of the difference between the pA₂ values.

Analysis of Structure-Activity Relationships (SAR): From the data, several key SAR insights can be drawn:

  • Aromatic Substitution: The nature of the substituent at the para-position of the phenyl ring significantly influences both potency and selectivity. Electron-withdrawing groups, such as cyano (-CN) and sulfonamide (-SO₂NH₂), tend to increase β₁-selectivity.[5]

  • N-Alkyl Group: For optimal β-antagonistic activity, a branched, bulky alkyl group on the nitrogen atom, such as isopropyl or tert-butyl, is crucial.[3][4]

  • Side Chain: The presence of an oxygen atom in the side chain (aryloxypropanolamines) generally leads to potent beta-blockers like propranolol.[4] While this compound is an arylethanolamine derivative, the principles of aromatic and N-alkyl substitution remain relevant.

  • Stereochemistry: The hydroxyl-bearing carbon atom must possess the (S)-configuration for maximal affinity to the β-receptor. The corresponding (R)-enantiomer is typically about 100 times less potent.[2]

Experimental Protocols

The biological activities of potential β-adrenergic antagonists are typically determined using a combination of in vitro assays, primarily radioligand binding assays and functional assays measuring second messenger accumulation.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the β-adrenergic receptor by competing with a known radioactively labeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of the test compounds for β₁ and β₂ adrenergic receptors.

Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the target receptor (e.g., rat cerebral cortex for β₁ and β₂).[6]

  • Radioligand: A specific high-affinity radioligand, such as [³H]-CGP 12177 for both β₁ and β₂ receptors, or [³H]-Prazosin for α₁ receptors (for selectivity profiling).[6]

  • Test Compounds: this compound and its analogs, serially diluted.

  • Non-specific Binding Control: A high concentration of a known non-selective antagonist (e.g., 10 µM Propranolol).[6]

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and wash buffer.[7]

  • Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes containing the receptors. The protein concentration is determined and membranes are stored at -80°C.[7]

  • Assay Setup: In a 96-well plate, membrane preparations are incubated with the radioligand and varying concentrations of the test compound. Wells are also prepared for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).[6]

  • Incubation: The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.[6]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer.

  • Quantification: Radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]

cAMP Accumulation Functional Assay

This functional assay determines whether a compound acts as an antagonist by measuring its ability to block agonist-induced production of the second messenger, cyclic AMP (cAMP).

Objective: To quantify the antagonist activity of the test compounds by measuring their effect on intracellular cAMP levels.

Materials:

  • Cell Line: A cell line expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells transfected with the human β₁ or β₂ receptor).

  • Agonist: A known β-adrenergic agonist (e.g., Isoproterenol or Epinephrine).[8]

  • Test Compounds: this compound and its analogs.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or fluorescence-based immunoassays).[9][10]

  • Reagents: Cell culture medium, stimulation buffer, PDE inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]

  • Equipment: Cell culture supplies, incubator, plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Cells are cultured and seeded into 96- or 384-well plates the day before the assay.[11]

  • Compound Preparation: Serial dilutions of the test compounds (antagonists) and a fixed concentration of the agonist (typically the EC₈₀) are prepared in stimulation buffer containing a PDE inhibitor.[12]

  • Cell Stimulation: Cells are first pre-incubated with the test compounds (or buffer for control). Then, the agonist is added to all wells except the basal control to stimulate cAMP production. The plate is incubated for a specific time (e.g., 30 minutes at room temperature).[11]

  • Cell Lysis and Detection: A lysis buffer is added to stop the reaction and release intracellular cAMP. The detection reagents from the cAMP kit are then added according to the manufacturer's protocol.[11]

  • Data Acquisition: The plate is read on a plate reader to measure the signal, which is inversely proportional to the amount of cAMP produced.

  • Data Analysis: A cAMP standard curve is used to convert the raw signal into cAMP concentrations. The antagonist effect is determined by plotting the cAMP concentration against the log concentration of the test compound. The IC₅₀ value is calculated, from which the antagonist's potency (pA₂) can be derived.[11]

Visualizations

β-Adrenergic Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the activation of a β-adrenergic receptor by an agonist, leading to the production of cAMP. β-blockers, such as this compound and its analogs, act by competitively binding to the receptor and preventing this cascade from occurring.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BAR β-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) BAR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Increased Heart Rate, Muscle Relaxation) PKA->Response leads to Agonist Agonist (e.g., Epinephrine) Agonist->BAR binds & activates Blocker β-Blocker (Antagonist) Blocker->BAR binds & blocks

Caption: β-Adrenergic receptor signaling pathway and mechanism of action for β-blockers.

Experimental Workflow for Antagonist Activity Screening

The following diagram outlines the general workflow for screening and characterizing the antagonist activity of this compound analogs.

G cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Parent 2-(Benzylamino)-2- methylpropan-1-ol Analogs Synthesis of Analogs (Vary R groups) Parent->Analogs BindingAssay Radioligand Binding Assay (β₁ and β₂ Receptors) Analogs->BindingAssay FunctionalAssay cAMP Accumulation Assay (Antagonist Mode) Analogs->FunctionalAssay CalcKi Determine Affinity (Kᵢ) BindingAssay->CalcKi CalcpA2 Determine Potency (pA₂) FunctionalAssay->CalcpA2 SAR Structure-Activity Relationship (SAR) Analysis CalcKi->SAR CalcpA2->SAR

References

A Comparative Guide to GC-MS Analysis for Impurity Identification in 2-(Benzylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the identification and quantification of impurities in 2-(Benzylamino)-2-methylpropan-1-ol. The information presented herein is supported by established analytical principles and data extrapolated from the analysis of structurally similar compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Impurity profiling, a mandatory step in drug development and manufacturing, involves the detection, identification, and quantification of unwanted chemicals.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it a suitable method for analyzing impurities in this compound.[2][3] This guide details a proposed GC-MS method, including sample derivatization, and compares its performance with a typical HPLC-UV method.

Potential Impurities in this compound

The potential impurities in this compound are often related to its synthesis, which commonly involves the reductive amination of benzaldehyde with 2-amino-2-methyl-1-propanol.[4] Therefore, impurities can include unreacted starting materials, byproducts of the reaction, and degradation products.

Table 1: Potential Impurities and their Origin

Impurity NameStructureOrigin
BenzaldehydeC₇H₆OUnreacted starting material
2-Amino-2-methyl-1-propanolC₄H₁₁NOUnreacted starting material
Benzyl alcoholC₇H₈OReduction of benzaldehyde
N,N-Dibenzyl-2-methylpropan-1-amineC₁₈H₂₃NOver-alkylation of the amine
Iminium intermediate[C₁₁H₁₆N]⁺Reaction intermediate

GC-MS Method for Impurity Analysis

Due to the presence of polar amine and hydroxyl functional groups, direct GC analysis of this compound and its polar impurities can result in poor peak shape and column adsorption.[5] Derivatization is therefore recommended to increase volatility and improve chromatographic performance. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for amines and alcohols.[1][6]

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Dichloromethane) at a concentration of 1 mg/mL. Prepare a sample solution at the same concentration.

  • Derivatization: To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7]

  • Reaction: Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 m/z

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of 2-(Benzylamino)- 2-methylpropan-1-ol Derivatization Silylation with BSTFA + 1% TMCS Sample->Derivatization Dissolve in DCM Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Peak Identification Quantification Quantification LibrarySearch->Quantification Impurity Levels

Figure 1: Experimental workflow for GC-MS analysis of impurities.

Comparison with HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used alternative for pharmaceutical impurity profiling.[8] It is particularly advantageous for non-volatile or thermally labile compounds.

Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and a phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Performance Comparison: GC-MS vs. HPLC-UV

Table 2: Quantitative Comparison of Analytical Methods

ParameterGC-MS with DerivatizationHPLC-UV
Specificity/Identification High (based on retention time and mass spectrum)Moderate (based on retention time and UV spectrum)
Sensitivity (LOD) Low ng/mL to pg/mLLow to mid ng/mL
Quantification (LOQ) Low ng/mLMid to high ng/mL
Analysis Time ~20-30 minutes per sample~20-30 minutes per sample
Sample Preparation Requires derivatizationGenerally simple dilution
Applicability Volatile and semi-volatile impuritiesWide range of non-volatile impurities

Logical Relationship for Method Selection

Method_Selection Start Impurity Profiling Required for This compound Impurity_Nature Are potential impurities volatile and thermally stable? Start->Impurity_Nature GC_MS GC-MS with Derivatization is a suitable primary method. Provides high specificity. Impurity_Nature->GC_MS Yes HPLC HPLC-UV is a suitable primary method. Consider LC-MS for better identification. Impurity_Nature->HPLC No / Unknown Orthogonal Use both GC-MS and HPLC as orthogonal methods for comprehensive impurity profiling. GC_MS->Orthogonal HPLC->Orthogonal

Figure 2: Decision tree for selecting an analytical method.

Data Presentation and Interpretation

Table 3: Hypothetical Impurity Data for a Batch of this compound

ImpurityGC-MS (Area %)HPLC-UV (Area %)Identification Confidence (GC-MS)
Benzaldehyde0.080.09High (Library Match >95%)
2-Amino-2-methyl-1-propanol0.05Not DetectedHigh (Library Match >90%)
Benzyl alcohol0.030.03High (Library Match >95%)
Unknown Impurity 10.020.02Moderate (Plausible fragmentation)
Unknown Impurity 2Not Detected0.01-
Poor chromophore, leading to low sensitivity in UV detection.

Conclusion

Both GC-MS and HPLC-UV are valuable techniques for the analysis of impurities in this compound.

GC-MS with derivatization offers superior specificity and sensitivity for the identification of volatile and semi-volatile impurities. The mass spectral data provides a high degree of confidence in impurity identification through library matching and fragmentation pattern analysis.

HPLC-UV is a robust method for quantifying non-volatile impurities and is often simpler in terms of sample preparation. However, its identification capabilities are limited compared to MS, and it may have lower sensitivity for compounds with poor chromophores.

For comprehensive impurity profiling, a combination of both GC-MS and HPLC as orthogonal methods is recommended to ensure the detection and quantification of a wide range of potential impurities, thereby guaranteeing the quality and safety of the final pharmaceutical product.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(Benzylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(Benzylamino)-2-methylpropan-1-ol, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Hazard Identification

Before handling this compound, it is crucial to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE) Requirements

A summary of the necessary PPE for handling this compound is provided in the table below.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing.[1]
Hand Protection Wear suitable protective gloves.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as hazardous waste. Adherence to the following procedural steps is mandatory to ensure safety and regulatory compliance.

Step 1: Waste Identification and Classification

All waste containing this compound, including contaminated labware and cleaning materials, must be classified as hazardous waste.[3][4] Do not mix this waste with non-hazardous materials.

Step 2: Waste Collection and Containerization

  • Use a designated, compatible, and leak-proof container for collecting waste.[4] The container must be in good condition with a secure lid.

  • Never use a container that previously held incompatible chemicals.

  • The container should be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[4]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is critical for safe handling and disposal. The label must include:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

  • The specific hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant").

  • The date when waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Safe Storage of Chemical Waste

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area near the point of generation.[5]

  • Ensure the storage area is well-ventilated.[1]

  • Segregate the waste container from incompatible materials to prevent accidental reactions.[4]

  • Utilize secondary containment to prevent spills from reaching the environment.[3][4]

Step 5: Arranging for Professional Disposal

  • Do not dispose of this compound down the drain or in regular trash.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

  • Follow your institution's specific procedures for waste pickup and documentation.

Step 6: Disposal of Empty Containers

Empty containers that held this compound must also be managed properly.

  • For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3][4]

  • After thorough cleaning and removal or defacing of the original label, the container may be disposed of as regular trash or recycled, in accordance with institutional policies.[3][5]

Experimental Workflow for Disposal

To provide a clear visual guide, the following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe container Select Compatible Waste Container ppe->container label_container Label Container 'Hazardous Waste' container->label_container collect_waste Collect Waste in Labeled Container label_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container storage Store in Designated Satellite Area seal_container->storage segregate Segregate from Incompatibles storage->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation ehs_pickup EHS Collects Waste documentation->ehs_pickup end_point Proper Disposal by Licensed Facility ehs_pickup->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(Benzylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 2-(Benzylamino)-2-methylpropan-1-ol (CAS No. 10250-27-8) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause significant irritation.[1][2] All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] The required personal protective equipment is detailed below and should be selected based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles for splash-prone activities.Protects against serious eye irritation or injury from splashes of the chemical.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's data for breakthrough times.Prevents skin contact, which can cause irritation.[1]
Body Protection Flame-retardant or 100% cotton lab coat, long pants, and closed-toe shoes.Protects skin from accidental splashes and contact.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges is necessary.Minimizes the risk of respiratory tract irritation from vapors or aerosols.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following workflow outlines the key stages of working with this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem decontaminate Decontaminate Work Surfaces handle_chem->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe waste_collection Collect Waste in Labeled Container remove_ppe->waste_collection waste_disposal Dispose via Licensed Facility waste_collection->waste_disposal

Caption: Workflow for handling this compound.

Experimental Protocols

1. Preparation and Engineering Controls:

  • Ventilation: All manipulations of this compound must occur within a certified chemical fume hood to control vapor exposure.[1]

  • Personal Protective Equipment (PPE): Before entering the work area, don all required PPE as specified in the table above.

2. Chemical Handling:

  • Dispensing: When transferring the chemical, pour slowly to minimize splashing and the generation of vapors.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[1] The substance should be stored in a locked area.[1]

3. Decontamination and Waste Disposal:

  • Decontamination: Upon completion of work, thoroughly decontaminate all surfaces and equipment with an appropriate solvent.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Do not dispose of it down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

4. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if skin irritation occurs.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention if the person feels unwell.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.